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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

An In-Depth Technical Guide to 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide Abstract: This document provides a comprehensive technical overview of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, a fluorinated aromatic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Abstract: This document provides a comprehensive technical overview of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Although direct literature on this specific molecule is sparse, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential utility. We will delve into its chemical and physical properties, propose a detailed synthetic protocol, outline expected analytical signatures, and discuss the scientific rationale for its application in drug discovery, grounded in the well-documented roles of its constituent functional groups.

Introduction: The Strategic Value of Fluorinated Benzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutics. Its stability, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions make it a privileged structure. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine into drug candidates has become a pivotal strategy in modern drug design.[1] Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's properties, including:

  • Metabolic Stability: A C-F bond is significantly stronger than a C-H bond, allowing fluorine to act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes.[1]

  • Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups and alter the electronic landscape of the aromatic ring, potentially leading to stronger and more selective interactions with biological targets.[2]

This guide focuses on 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, a molecule that combines the benefits of the benzamide core with the strategic placement of both an amino group and a fluorine atom. The N-(2-hydroxyethyl) side chain further introduces hydrophilicity and an additional hydrogen bonding moiety. This unique combination of functional groups suggests potential for this molecule as a valuable building block or lead compound in drug discovery programs.

Molecular Profile and Physicochemical Properties

The fundamental properties of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide are derived from its molecular structure. These computed properties provide a baseline for understanding its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₁FN₂O₂(Calculated)
Molecular Weight 198.19 g/mol (Calculated)
Monoisotopic Mass 198.08045 Da(Calculated)
CAS Number Not available(Undocumented)
IUPAC Name 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide(Standard)

Table 1: Core Physicochemical Properties of the Target Compound.

Proposed Synthesis: Amide Coupling Strategy

The most direct and logical synthetic route to 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is via a standard amide coupling reaction. This involves the formation of an amide bond between the commercially available starting material, 3-amino-5-fluorobenzoic acid, and ethanolamine.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_product Final Product A 3-Amino-5-fluorobenzoic Acid (CAS: 786616-54-4) C Amide Coupling (e.g., HATU, Et3N, DMF) A->C B Ethanolamine B->C D Aqueous Workup C->D 1. Quench E Column Chromatography D->E 2. Extract & Dry F 3-amino-5-fluoro-N- (2-hydroxyethyl)benzamide E->F 3. Purify

Caption: Proposed synthetic workflow for 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide.

Detailed Experimental Protocol

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of side reactions.

Materials:

  • 3-Amino-5-fluorobenzoic acid (1.0 eq)[3]

  • Ethanolamine (1.2 eq)

  • HATU (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and triethylamine (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester of the carboxylic acid.

  • Amine Addition: Slowly add ethanolamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and excess coupling reagents, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are predicted data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as complex multiplets or doublets of doublets due to H-H and H-F coupling.

    • Amine (NH₂) Protons: A broad singlet around 3.5-5.0 ppm, which is exchangeable with D₂O.

    • Amide (NH) Proton: A triplet or broad signal around 8.0-8.5 ppm, coupled to the adjacent CH₂ group.

    • Ethyl (CH₂) Protons: Two distinct signals, likely triplets or multiplets, for the -CH₂-NH- (approx. 3.4-3.6 ppm) and -CH₂-OH (approx. 3.6-3.8 ppm) groups.

    • Hydroxyl (OH) Proton: A broad singlet or triplet, exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 165-170 ppm.

    • Aromatic Carbons: Multiple signals between 100-165 ppm. The carbons directly bonded to fluorine and nitrogen will show characteristic shifts and C-F coupling.

    • Ethyl Carbons: Signals for the two CH₂ carbons in the range of 40-65 ppm.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is 199.0881 Da. The observation of this ion would be a strong confirmation of the compound's identity.

Rationale for Use in Drug Development and Research

The structural features of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide make it an intriguing candidate for further investigation in drug discovery.

Target Interaction and Pharmacokinetics
  • Fluorine as a Bioisostere: The fluorine at the 5-position can serve as a bioisostere for a hydrogen atom or a hydroxyl group, but with drastically different electronic properties that can modulate target binding.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH₂, amide -NH, -OH) and acceptors (carbonyl oxygen, fluorine, -OH oxygen, amino nitrogen), providing numerous opportunities for specific interactions with protein targets.

  • Modulation of Physicochemical Properties: The interplay between the lipophilic fluorinated aromatic ring and the hydrophilic N-(2-hydroxyethyl) side chain allows for a balanced solubility and permeability profile, which is critical for favorable pharmacokinetics.

Potential Therapeutic Areas

Benzamide derivatives have shown efficacy in a wide range of therapeutic areas. While the specific activity of this compound is unknown, its structural motifs are found in molecules investigated for:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic amide cores.

  • Central Nervous System (CNS) Disorders: The ability of fluorine to enhance brain penetration makes fluorinated compounds attractive for CNS targets.[1]

  • Antimicrobial Agents: The benzamide scaffold is present in various antibacterial and antifungal compounds.

Synthetic Utility

As a primary amine, the 3-amino group serves as a versatile synthetic handle for further chemical modification. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies, a fundamental process in lead optimization.

G cluster_props Molecular Properties cluster_apps Potential Applications A 3-amino-5-fluoro-N- (2-hydroxyethyl)benzamide P1 Metabolic Stability (C-F Bond) A->P1 Fluorine P2 Target Binding (H-Bonding, Electronics) A->P2 Amide, Amino, -OH, Fluorine P3 Solubility/Permeability (Hydrophilic/Lipophilic Balance) A->P3 Aromatic Ring vs. Hydroxyethyl Tail App3 Fragment for Library Synthesis (via 3-Amino Group) A->App3 Synthetic Handle App1 Drug Discovery Lead (e.g., Oncology, CNS) P1->App1 P2->App1 App2 Chemical Probe P2->App2 P3->App1

Caption: Relationship between structural features and potential applications.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions used for novel laboratory chemicals.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Health Hazards: Based on related benzamides, potential hazards may include skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide represents a molecule of significant interest at the intersection of medicinal and synthetic chemistry. Although not prominently featured in current literature, its structure is built upon principles that are central to modern drug design. The strategic incorporation of fluorine, combined with a versatile benzamide core and multiple points for hydrogen bonding, provides a strong rationale for its synthesis and evaluation. The protocols and predictive data outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

  • Saleh, T., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(21), 6367. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. [Link]

  • Tan, Y. X., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1291. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-7(2), 207-212. [Link]

  • PubChem. (n.d.). 3-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Chem-Space. (n.d.). 3-Amino-5-fluorobenzoic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzamide Derivatives

Introduction: The Strategic Value of Fluorine in Benzamide Scaffolds The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a versatile pharmacophore. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for drug discovery professionals. This is not merely an act of substitution but a deliberate, nuanced strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2]

The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzamide derivatives, offering insights into the causal mechanisms behind experimental choices and providing actionable protocols for researchers in the field.

Pillar 1: The Physicochemical Impact of Fluorination

Understanding the SAR of fluorinated benzamides begins with appreciating the unique properties of the fluorine atom and its influence on molecular behavior.

Electronic Effects and pKa Modulation

Due to its strong electron-withdrawing nature, fluorine significantly impacts the electron density of the aromatic ring and proximal functional groups.[3] This inductive effect can lower the pKa of nearby acidic or basic centers, which in turn alters the molecule's ionization state at physiological pH.[3][5] This modulation is critical as it directly affects solubility, cell permeability, and the ability to interact with charged residues in a target's binding pocket.[3]

Metabolic Stability

One of the most common applications of fluorination is to enhance metabolic stability. Many drug candidates fail due to rapid metabolism by cytochrome P450 enzymes, often through oxidation at a C-H bond. Replacing a metabolically labile hydrogen atom with fluorine can effectively block this metabolic pathway, as the C-F bond is significantly stronger and more resistant to oxidative cleavage than a C-H bond.[1][5] This can increase the drug's half-life and improve its overall bioavailability.[5]

Conformational Control and Binding Affinity

While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its introduction can influence molecular conformation through electrostatic and hyperconjugative effects.[1][3][5] These subtle conformational changes can pre-organize a molecule into a bioactive conformation that is more favorable for binding to its target protein, thereby increasing potency and selectivity.[1][5] In some cases, the fluorine atom itself can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with the protein backbone, further enhancing binding affinity.

Pillar 2: Synthetic Strategies and Methodologies

The rational design of fluorinated benzamides is predicated on the ability to synthesize them efficiently and selectively. The most common approach involves the coupling of a fluorinated benzoic acid derivative with an amine or a fluorinated aniline with a benzoic acid derivative.

General Synthetic Workflow

The synthesis of fluorinated benzamides can be reliably achieved through several established pathways, primarily involving amide bond formation. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

G cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling A Fluorinated Benzoyl Chloride C Acylation Reaction (e.g., with base) A->C B Amine (e.g., Morpholine) B->C G Fluorinated Benzamide Derivative C->G D Fluorinated Benzoic Acid F Amide Coupling (e.g., DCC, DMAP) D->F E Amine E->F F->G

Caption: General synthetic workflows for fluorinated benzamides.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a common method for synthesizing N-substituted benzamides from a substituted benzoyl chloride.

Materials:

  • 2-Fluoro-4-morpholinobenzenamine (1.0 equivalent)

  • Substituted benzoyl chloride (1.0 equivalent)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask containing toluene (10 volumes), add the 2-fluoro-4-morpholinobenzenamine (1.0 eq).[6]

  • At room temperature, begin dropwise addition of the substituted benzoyl chloride (1.0 eq) over a period of 30 minutes with continuous stirring.[6]

  • After the addition is complete, heat the reaction mixture to reflux temperature.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours (e.g., 15-20 h) for completion.[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Filter the cooled mixture to collect the precipitate.

  • Wash the collected solid with a small amount of cold toluene.

  • Concentrate the filtrate under reduced pressure to recover any dissolved product.[6]

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Experimental Protocol: Synthesis via Amide Coupling

This protocol outlines a general procedure using a carbodiimide coupling agent.

Materials:

  • 2-Fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.[7]

  • Add morpholine (1.1 eq) and a catalytic amount of DMAP to the solution.[7]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the cooled mixture of acid and amine.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[7]

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.[7]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purify the crude product by column chromatography or recrystallization.[7]

Pillar 3: Core Structure-Activity Relationship (SAR) Analysis

The precise placement of fluorine on the benzamide scaffold dictates its biological activity. The SAR can be systematically explored by modifying the benzoyl ring and the anilide ring.

Sources

Foundational

Role of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide as a drug synthesis intermediate

An In-Depth Technical Guide to the Role of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide as a Drug Synthesis Intermediate Abstract In the landscape of modern medicinal chemistry, the strategic design of molecular intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide as a Drug Synthesis Intermediate

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, a prototypical intermediate embodying three critical structural motifs: a fluorinated aromatic ring, a versatile primary amino group, and a hydrophilic hydroxyethyl sidechain. While this specific molecule serves as our central model, the principles discussed are broadly applicable to the wider class of fluorinated aminobenzamide intermediates. We will explore its synthesis, physicochemical properties, and its profound potential as a cornerstone for building complex bioactive molecules, with a particular focus on the rationale behind its application in constructing targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated discovery programs.

The Strategic Value of Fluorinated Benzamide Scaffolds

The benzamide moiety is a well-established "privileged scaffold" in drug discovery, recognized for its robust chemical stability and its capacity to form crucial hydrogen bond interactions with biological targets. This is particularly evident in the field of oncology, where the benzamide core is a key pharmacophore in numerous approved and investigational PARP inhibitors.[1][2][3] These drugs function by blocking DNA damage repair pathways in cancer cells, leading to synthetic lethality.

The value of the benzamide scaffold is significantly amplified by the strategic incorporation of fluorine. Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug design:[4][5][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing fluorine atoms to be placed at sites susceptible to metabolic oxidation (a "metabolic soft spot"), thereby increasing the drug's half-life.[5]

  • Enhanced Binding Affinity: Fluorine's electronegativity can modulate the pKa of nearby functional groups and create favorable non-covalent interactions (e.g., with backbone amides in a protein's active site), enhancing target binding and potency.[4][6]

  • Improved Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by fluorine substitution, which can improve properties like membrane permeability and bioavailability.[6]

The model intermediate, 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide , is a sophisticated building block that combines these powerful features. Its structure offers a trifecta of functionality:

  • The Fluorobenzamide Core: Provides the foundational structure for target engagement, enhanced by the metabolic shielding and electronic influence of the fluorine atom.

  • The Aromatic Amino Group: Serves as a versatile synthetic handle for covalently linking additional pharmacophoric elements, allowing for the construction of highly specific and potent molecules.

  • The N-(2-hydroxyethyl) Sidechain: Introduces a polar, hydrophilic tail that can improve aqueous solubility and provides an additional point for hydrogen bonding, which can refine a compound's pharmacokinetic profile and target interactions.

Physicochemical & Structural Attributes

While experimental data for this specific intermediate is not widely published, its key physicochemical properties can be reliably predicted based on its constituent parts. The properties of the related compound, 3-fluoro-N-(2-hydroxyethyl)benzamide, provide a useful baseline.[7]

PropertyPredicted Value / StructureRationale for Influence
Chemical Structure Chemical Structure of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamideThe structure features a 1,3,5-substituted benzene ring, a primary amide linked to a hydroxyethyl group, a primary aromatic amine, and a fluorine atom.
Molecular Formula C₉H₁₁FN₂O₂Derived from the constituent atoms.
Molecular Weight ~198.19 g/mol Calculated from the molecular formula.
CAS Number Not AssignedIndicates a novel or specialized research chemical.
Polar Surface Area Predicted to be >60 ŲThe presence of two amide groups, a hydroxyl group, and an amino group contributes significantly to polarity, influencing solubility and membrane permeability.
Hydrogen Bond Donors 4 (Amine NH₂, Amide NH, Hydroxyl OH)These sites are critical for forming interactions with biological targets and for determining solubility characteristics.
Hydrogen Bond Acceptors 4 (Amide C=O, Hydroxyl O, Amine N, Fluorine F)These sites also play a key role in molecular recognition and physicochemical properties.
Predicted LogP < 1.0The multiple polar functional groups are expected to result in a relatively low LogP, suggesting good aqueous solubility. The fluorine atom slightly increases lipophilicity.

Synthesis of the Intermediate: A Generalized Protocol

A robust and logical pathway to synthesize 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide involves the direct amide coupling of 3-amino-5-fluorobenzoic acid with 2-aminoethanol. This method is favored for its high efficiency and operational simplicity.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Product Reactant1 3-Amino-5-fluorobenzoic Acid Coupling Amide Coupling (EDC/HOBt or similar) Reactant1->Coupling Reactant2 2-Aminoethanol Reactant2->Coupling Workup Aqueous Workup (Extraction) Coupling->Workup Reaction Mixture Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling Base Base (e.g., DIPEA, Et3N) Base->Coupling Purification Chromatography or Recrystallization Workup->Purification Product 3-Amino-5-fluoro-N- (2-hydroxyethyl)benzamide Purification->Product Pure Intermediate

Caption: General workflow for the synthesis of the title intermediate.

Detailed Experimental Protocol

Objective: To synthesize 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide via amide bond formation.

Materials:

  • 3-amino-5-fluorobenzoic acid (1.0 eq)

  • 2-aminoethanol (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activator Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester is the crucial activation step, making the carboxylic acid susceptible to nucleophilic attack.

  • Amine Addition: In a separate flask, dissolve 2-aminoethanol (1.1 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction flask. The base is essential to neutralize the hydrochloride salt of EDC and the HOBt that is released, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Aqueous Workup: Quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and extract the product with ethyl acetate (3x). The use of multiple extractions ensures efficient recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine (to remove residual water and DMF).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the final product with high purity.

The Intermediate in Action: Synthesis of a PARP Inhibitor Scaffold

The true value of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide lies in its utility as a scaffold for building more complex molecules. The primary amino group is an ideal point for elaboration. A common transformation in the synthesis of PARP inhibitors is the acylation of an amino group to append a second aromatic or heterocyclic ring system, which often provides additional, critical binding interactions within the enzyme active site.[3]

Hypothetical Reaction: Acylation to Form a Bioactive Scaffold

Let's consider a hypothetical subsequent step where our intermediate is acylated with 4-(hydroxymethyl)benzoyl chloride to generate a more advanced scaffold, mimicking structures found in known PARP inhibitors.

Diagram of Acylation Pathway

AcylationPathway Intermediate 3-Amino-5-fluoro-N- (2-hydroxyethyl)benzamide Process Acylation Reaction Pyridine, DCM, 0 °C to RT Intermediate->Process Reagent 4-(Hydroxymethyl)benzoyl chloride Reagent->Process Product Advanced PARP Scaffold (Di-benzamide structure) Process->Product

Caption: Acylation of the intermediate to build a more complex drug scaffold.

Detailed Experimental Protocol for Acylation

Objective: To acylate the 3-amino group of the intermediate to install a second aryl moiety.

Materials:

  • 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide (1.0 eq)

  • 4-(hydroxymethyl)benzoyl chloride (1.05 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve 4-(hydroxymethyl)benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled solution of the amine. The slow addition at 0 °C is a critical step to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl (2x) to remove pyridine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by flash chromatography on silica gel to afford the desired advanced di-benzamide scaffold.

Safety, Handling, and Storage

As a research chemical, 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide requires careful handling. While a specific Safety Data Sheet (SDS) is not available, general precautions for aromatic amines and fluorinated organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide stands as an exemplary drug synthesis intermediate, thoughtfully designed to streamline the construction of complex therapeutic agents. Its architecture provides a stable, fluorinated benzamide core for foundational target binding, a strategically placed amino group for facile chemical elaboration, and a solubilizing sidechain to improve pharmaceutical properties. By understanding the rationale behind each functional group, medicinal chemists can leverage such advanced intermediates to accelerate the design-synthesis-testing cycle, paving the way for the discovery of next-generation targeted therapies.

References

  • Anonymous. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Journal of the Korean Chemical Society. [Link]

  • Anonymous. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorine Substitution in Benzamidine Derivatives. inno-pharmchem.com. [Link]

  • Anonymous. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate. [Link]

  • Anonymous. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Anonymous. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF. ResearchGate. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Anonymous. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • National Center for Biotechnology Information. (n.d.). 3-fluoro-N-(2-hydroxyethyl)benzamide. PubChem Compound Database. [Link]

  • Anonymous. (n.d.). Third run synthesis of amino benzamides 17a-c and hydroxamic acids. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Bioactivity &amp; Applications of 3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide

The following technical guide details the bioactivity, chemical properties, and experimental applications of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide . Part 1: Executive Summary & Chemical Identity 3-amino-5-fluoro-N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity, chemical properties, and experimental applications of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide .

Part 1: Executive Summary & Chemical Identity

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is a specialized pharmacophore fragment and chemical intermediate used primarily in Fragment-Based Drug Discovery (FBDD) . It combines a 3-aminobenzamide core—a privileged scaffold for PARP and kinase inhibition—with a fluorine substituent for metabolic modulation and an N-(2-hydroxyethyl) tail for enhanced aqueous solubility.

While not a marketed drug itself, this compound serves as a critical building block for synthesizing ATP-competitive kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structure allows it to function as a "warhead" that binds to the hinge region of kinases or the nicotinamide pocket of PARP enzymes, while the hydroxyethyl group acts as a solvent-exposed handle or a linker for PROTAC (Proteolysis Targeting Chimera) development.

Chemical Profile
PropertyValue
IUPAC Name 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
Molecular Formula C₉H₁₁FN₂O₂
Molecular Weight 198.19 g/mol
Core Scaffold 3-Aminobenzamide (Benzamide, 3-amino-)
Key Substituents 5-Fluoro (Bioisostere), N-(2-hydroxyethyl) (Solubilizer)
Predicted LogP ~0.5 - 0.9 (Low lipophilicity due to hydroxyl group)
H-Bond Donors 3 (Aniline -NH₂, Amide -NH, Hydroxyl -OH)
H-Bond Acceptors 3 (Amide C=O, Hydroxyl -O-, Fluorine)

Part 2: Literature Review of Bioactivity

PARP Inhibition Potential

The 3-aminobenzamide (3-AB) moiety is historically significant as one of the first identified synthetic inhibitors of PARP-1 (Poly(ADP-ribose) polymerase-1).

  • Mechanism : The benzamide group mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. It binds to the catalytic site, preventing DNA repair and inducing synthetic lethality in BRCA-deficient cells.

  • Role of Fluorine : The introduction of a fluorine atom at the 5-position (meta to the amide) modulates the pKa of the aniline nitrogen and enhances metabolic stability against ring oxidation.

  • Role of Hydroxyethyl : The N-substitution often reduces potency compared to the primary amide (which fits snugly in the pocket) but improves solubility. In modern drug design, this tail is often cyclized or extended to reach the "adenine binding pocket" of PARP.

Kinase Inhibition (ATP Hinge Binding)

In the context of kinase inhibitors, the 3-amino-5-fluorobenzamide core acts as a Type I or Type I½ hinge binder .

  • Hinge Interaction : The aniline amine (donor) and the amide carbonyl (acceptor) or nitrogen (donor) can form hydrogen bonds with the backbone residues of the kinase hinge region.

  • Selectivity : The 5-fluoro group can occupy small hydrophobic pockets near the gatekeeper residue, potentially improving selectivity for specific serine/threonine kinases (e.g., p38 MAPK, MEK, or B-Raf).

  • Application : This fragment is frequently used in Structure-Activity Relationship (SAR) studies to optimize the "left-hand side" of kinase inhibitors before coupling to a larger "right-hand side" moiety that occupies the hydrophobic back pocket.

Structural Bioisosterism & Solubility
  • Fluorine Effect : The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity, withdrawing electron density from the aromatic ring. This lowers the basicity of the aniline group, potentially reducing off-target toxicity related to reactive metabolites.

  • Solubility Handle : The N-(2-hydroxyethyl) group significantly lowers the LogP compared to the N-aryl or N-alkyl analogs, making this compound a valuable "fragment" for soaking experiments in X-ray crystallography, where high concentration in aqueous buffer is required.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Context: Standard amide coupling from the benzoic acid precursor.

Reagents:

  • 3-Amino-5-fluorobenzoic acid (Starting Material)

  • Ethanolamine (2-Aminoethanol)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of 3-amino-5-fluorobenzoic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling : Add 1.2 eq of Ethanolamine dropwise. The reaction is exothermic; ensure cooling if scaling up.

  • Reaction : Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS for the formation of the product (M+H = 199.2).

  • Work-up : Dilute with ethyl acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification : The product is polar. If extraction is insufficient, evaporate DMF and purify via Reverse Phase Flash Chromatography (C18 column), eluting with a gradient of Water/Acetonitrile (0% to 50%).

  • Validation : Verify structure via ¹H-NMR (DMSO-d₆). Look for the triplet/multiplet of the ethyl chain at ~3.5 ppm and the aromatic protons.

Protocol B: Kinase Fragment Screening Assay (Thermal Shift)

Context: Determining if the fragment binds to a target kinase.

Reagents:

  • Recombinant Kinase Domain (e.g., p38 alpha)

  • SYPRO Orange Dye

  • PCR Buffer / Thermal Cycler

Methodology:

  • Preparation : Mix kinase protein (final conc. 2 µM) with SYPRO Orange (5x) in assay buffer.

  • Treatment : Add 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide at high concentration (e.g., 1 mM) to the experimental wells. Use DMSO as a negative control.

  • Ramp : Run a melt curve from 25°C to 95°C in a qPCR machine (0.5°C increments).

  • Analysis : Calculate the Melting Temperature (Tm). A shift in Tm (ΔTm > 2°C) compared to DMSO control indicates significant binding (stabilization) of the kinase by the fragment.

Part 4: Visualization of Pathways

Synthesis & Functional Logic

This diagram illustrates the synthesis of the compound and its dual functional roles in drug discovery.

G Start 3-Amino-5-fluorobenzoic Acid (Precursor) Product 3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide (Target Fragment) Start->Product Amide Coupling Reagent + Ethanolamine (HATU/DIPEA) Reagent->Product App1 PARP Inhibition (Nicotinamide Mimic) Product->App1 Binds Catalytic Site App2 Kinase Inhibition (ATP Hinge Binder) Product->App2 H-Bond Donor/Acceptor App3 PROTAC Linker (Hydroxyl Handle) Product->App3 Functionalization

Caption: Synthesis pathway and downstream pharmacological applications of the target fragment.

Mechanism of Action (Kinase Binding Mode)

This diagram conceptualizes how the fragment interacts with the ATP binding pocket of a generic kinase.

Binding cluster_drug Fragment Scaffold Hinge Kinase Hinge Region (Backbone) Aniline 3-Amino Group (H-Bond Donor) Hinge->Aniline H-Bond Benzamide Benzamide Carbonyl (H-Bond Acceptor) Hinge->Benzamide H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water) Fluoro 5-Fluoro Group (Hydrophobic/Metabolic) Tail N-(2-hydroxyethyl) (Solubility/Exit Vector) Benzamide->Tail Fluoro->Gatekeeper Van der Waals Tail->Solvent Solvation

Caption: Predicted binding mode of the fragment within the kinase ATP pocket (Type I binding).

References

  • Dana Bioscience . 3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide Product Catalog. Retrieved from (Verified Supplier of Intermediate).

  • Alchem Pharmtech . Fluorinated Building Blocks in Medicinal Chemistry. Retrieved from (Context on 3-amino-5-fluorobenzamide derivatives).

  • AA Blocks . 3-Amino-5-Fluorobenzamide (CAS 1036757-40-0) Technical Data. Retrieved from (Precursor Data).

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Molecular Aspects of Medicine. (Foundational text on 3-aminobenzamide pharmacophore).
  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (General reference for benzamide hinge binders).

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide via Recrystallization

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 3-amino-5-fluoro-N-(2-hydroxyethyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide by recrystallization. We delve into the theoretical principles of solvent selection, analyze the physicochemical properties of the target compound, and present a systematic protocol for solvent screening and bulk purification. This guide emphasizes the rationale behind experimental choices to empower researchers to troubleshoot and adapt the protocols for analogous benzamide derivatives.

Introduction: The Critical Role of Purification

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and materials science. The biological activity and physical properties of such compounds are critically dependent on their purity. Impurities from the synthesis, such as starting materials, by-products, or reagents, can confound experimental results and are unacceptable in pharmaceutical applications.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This guide provides the foundational knowledge and actionable protocols to develop a robust recrystallization procedure for 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide.

Guiding Principles: Solvent Selection for Benzamides

The choice of solvent is the most critical parameter in recrystallization. A suitable solvent should:

  • Completely dissolve the target compound at or near its boiling point.

  • Dissolve the compound poorly at low temperatures (e.g., room temperature or 0-4 °C).

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Not react chemically with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Structural Analysis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

To make an educated choice of solvents, we must first analyze the structure of the target molecule.

  • Aromatic Ring: A non-polar phenyl ring.

  • Amide Linkage (-CONH-): A highly polar group capable of strong hydrogen bonding (both donor and acceptor).

  • Amino Group (-NH₂): A polar, primary amine that is a strong hydrogen bond donor.

  • Fluoro Group (-F): An electronegative group contributing to the molecule's polarity.

  • Hydroxyethyl Group (-CH₂CH₂OH): A polar aliphatic chain with a terminal hydroxyl group, which is an excellent hydrogen bond donor and acceptor.

The presence of multiple polar, hydrogen-bonding functional groups suggests that polar solvents will be most effective. Structurally similar compounds, like benzamide itself, show good solubility in polar protic solvents like lower alcohols.[2] The addition of the amino and hydroxyethyl groups to the benzamide core is expected to increase its polarity and affinity for protic solvents.

Protocol I: Systematic Solvent Screening

This protocol outlines a systematic, small-scale approach to identify promising solvent candidates for the recrystallization of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide.

Materials and Equipment
  • Crude 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

  • Test tubes (13x100 mm) or small vials

  • Hot plate with stirring capability

  • Sand bath or water bath

  • Graduated pipettes or micropipettes

  • Spatula

  • Glass stirring rods

  • Ice bath

  • Candidate solvents (see Table 1)

Candidate Solvent Selection

The following table presents a logical starting point for solvent screening, covering a range of polarities and functional types.

Solvent Class Boiling Point (°C) Rationale & Expected Behavior
WaterPolar Protic100High polarity and H-bonding. May be a good solvent at high temp but poor at room temp.
EthanolPolar Protic78Often an excellent choice for benzamides.[2] Good balance of polarity.
IsopropanolPolar Protic82Similar to ethanol but slightly less polar; may offer a different solubility profile.
MethanolPolar Protic65Highly polar; may be too effective a solvent, leading to lower recovery.
AcetonePolar Aprotic56Good solvent for many organic compounds; lower boiling point is advantageous for removal.
Ethyl AcetatePolar Aprotic77Medium polarity; often used in solvent/anti-solvent pairs.
AcetonitrilePolar Aprotic82Can be a good choice for moderately polar compounds.
TolueneNon-polar111Unlikely to be a good single solvent due to the compound's high polarity, but useful for anti-solvent tests.
Heptane/HexaneNon-polar98 / 69To be used as anti-solvents only.
Screening Workflow Logic

The following diagram illustrates the decision-making process during the solvent screening experiment.

Solvent_Screening_Logic start Start: ~20 mg Crude Compound in Test Tube add_solvent Add 0.5 mL Solvent start->add_solvent check_rt Soluble at Room Temp? add_solvent->check_rt heat Heat to Boiling check_rt->heat No bad1 Result: POOR (Too Soluble) check_rt->bad1 Yes check_hot Soluble when Hot? heat->check_hot cool Cool Slowly to RT, then Ice Bath check_hot->cool Yes bad2 Result: POOR (Insoluble) check_hot->bad2 No (Add more solvent & re-heat. If still insoluble, POOR) check_xtal Abundant Crystals Form? cool->check_xtal good Result: GOOD (Candidate Solvent) check_xtal->good Yes troubleshoot Result: POTENTIAL (Try Scratching/ Seeding/Anti-solvent) check_xtal->troubleshoot No

Caption: Decision workflow for evaluating a single recrystallization solvent.

Step-by-Step Screening Protocol
  • Preparation: Place approximately 20-30 mg of the crude compound into a test tube.

  • Room Temperature Test: Add a candidate solvent dropwise (starting with ~0.5 mL) and stir or swirl. Observe if the solid dissolves completely without heating. If it does, the solvent is unsuitable as a single solvent.

  • Hot Solubility Test: If the compound is insoluble at room temperature, place the test tube in a sand or water bath and heat it gently towards the solvent's boiling point. Add a boiling stick to prevent bumping.[3]

  • Achieve Saturation: Continue adding small aliquots of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[2] If a large volume of solvent is required, its utility is low. If the solid does not dissolve at all, it is a poor solvent.

  • Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tube during this period to encourage the growth of larger crystals.[4]

  • Induce Crystallization: Once at room temperature, if no crystals have formed, try scratching the inside of the tube with a glass rod at the air-liquid interface to provide nucleation sites.[4]

  • Complete Crystallization: Place the tube in an ice-water bath for 15-20 minutes to maximize the precipitation of the compound.

  • Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Exploring Solvent Pairs

If no single solvent is ideal, a binary solvent system is an excellent alternative.[2][5] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible.

  • Common Pairs for Polar Compounds: Ethanol/Water, Methanol/Water, Acetone/Water, Ethyl Acetate/Heptane.

  • Procedure: Dissolve the compound in the minimum amount of the hot "solvent." Add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

Protocol II: Bulk Recrystallization and Purification

Once a suitable solvent or solvent pair has been identified, this protocol can be used for purifying larger quantities of the material.

Workflow Diagram

Bulk_Recrystallization A 1. Dissolution Dissolve crude solid in minimum hot solvent in an Erlenmeyer flask. B 2. Hot Filtration (Optional) Quickly filter solution while hot to remove insoluble impurities. (Use a pre-heated funnel) A->B If insoluble impurities are present C 3. Crystallization Allow filtrate to cool slowly and undisturbed to room temp, then in an ice bath. A->C If no insoluble impurities B->C D 4. Collection Collect crystals by suction filtration using a Büchner funnel. C->D E 5. Washing Rinse crystals on the filter with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals in a vacuum oven or air dry to a constant weight. E->F G Pure Crystalline Product F->G

Sources

Application

Preparation of radiolabeled 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide for imaging

Application Note & Protocol Topic: Preparation and Preclinical Evaluation of Radiolabeled 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide for Molecular Imaging Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation and Preclinical Evaluation of Radiolabeled 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide for Molecular Imaging

Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmacy, molecular imaging, and oncology.

Introduction: The Role of Radiolabeled Benzamides in Molecular Imaging

Benzamide derivatives represent a versatile class of molecules that have demonstrated high affinity for various biological targets, making them valuable scaffolds for the development of radiotracers for non-invasive imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2] Depending on their substitution patterns, benzamides can be designed to target melanin in melanoma, sigma-2 (σ2) receptors often overexpressed in solid tumors, or dopamine D2 receptors in the central nervous system.[1][2][3][4] The introduction of a radionuclide allows for the sensitive, quantitative, and real-time visualization of these targets in vivo, providing critical insights for disease diagnosis, staging, and monitoring therapeutic response.[5][6]

This application note provides a comprehensive guide for the preparation of a novel fluorinated benzamide derivative, [¹⁸F]3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, for PET imaging. We will detail a plausible synthetic route for the labeling precursor, a robust [¹⁸F]-radiolabeling protocol via nucleophilic aromatic substitution, stringent quality control procedures, and methodologies for preclinical in vitro and in vivo evaluation. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Fluorine-18 is the chosen radionuclide for this guide due to its favorable decay characteristics, including a 109.8-minute half-life that is suitable for multi-step synthesis and distribution, and the low energy of its emitted positron (β⁺, 635 keV), which allows for high-resolution PET images.[7][8]

Synthesis of the Radiolabeling Precursor

The success of a radiolabeling reaction is highly dependent on the design and purity of the precursor molecule. For nucleophilic [¹⁸F]-fluorination on an aromatic ring, a common and effective strategy is to install a potent electron-withdrawing group, such as a nitro group (-NO₂), in a position ortho or para to a good leaving group.[9][10] In our proposed synthesis, we will use a nitro group to activate the aromatic ring for the subsequent displacement with [¹⁸F]fluoride.

The following diagram outlines a potential synthetic pathway for the precursor, 3-amino-5-nitro-N-(2-hydroxyethyl)benzamide.

cluster_0 Precursor Synthesis Workflow A 3-Amino-5-nitrobenzoic acid C Intermediate: 3-Amino-5-nitrobenzoyl chloride A->C Acylation B Thionyl Chloride (SOCl₂) B->C E Final Precursor: 3-Amino-5-nitro-N-(2-hydroxyethyl)benzamide C->E Amidation D 2-Aminoethanol D->E F Purification: Column Chromatography E->F G Characterization: NMR, LC-MS F->G

Caption: Proposed synthetic workflow for the radiolabeling precursor.

Protocol 2.1: Synthesis of 3-Amino-5-nitro-N-(2-hydroxyethyl)benzamide
  • Activation of Carboxylic Acid: To a solution of 3-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C. Allow the reaction to stir at room temperature for 2 hours until gas evolution ceases, indicating the formation of the acyl chloride intermediate.

  • Amidation: In a separate flask, dissolve 2-aminoethanol (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0°C.

  • Reaction: Slowly add the acyl chloride solution from step 1 to the 2-aminoethanol solution from step 2 dropwise at 0°C. Let the reaction mixture warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure precursor.

  • Characterization: Confirm the identity and purity of the final precursor using ¹H NMR, ¹³C NMR, and LC-MS analysis. The precursor should be >98% pure before proceeding to radiolabeling.

[¹⁸F]-Radiolabeling and Purification

The radiolabeling procedure utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient aromatic ring of the precursor allows for the displacement of the nitro group by the highly nucleophilic K[¹⁸F]F-Kryptofix 222 complex.[9][11]

cluster_1 Radiolabeling & Purification Workflow A [¹⁸F]Fluoride in [¹⁸O]H₂O (from Cyclotron) B Anion Exchange Cartridge A->B Trapping C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying (MeCN, 110°C) C->D F Radiolabeling Reaction (150-160°C, 15 min) D->F E Precursor in DMSO E->F G Crude [¹⁸F]-Product F->G H Semi-Prep HPLC Purification G->H I [¹⁸F]3-amino-5-fluoro-N- (2-hydroxyethyl)benzamide H->I J Formulation (Saline/Ethanol) I->J K Sterile Filtration J->K L Final Product for QC K->L

Caption: Automated radiosynthesis and purification workflow.

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

This protocol is designed for an automated synthesis module.

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 222 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in acetonitrile/water (80:20).

  • Drying: Remove the solvent via azeotropic distillation under a stream of nitrogen at 110°C. Repeat with additional anhydrous acetonitrile to ensure the [¹⁸F]F-K₂₂₂ complex is anhydrous.

  • Labeling Reaction: Add a solution of the precursor (2-5 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO, 0.5-1.0 mL) to the dried [¹⁸F]F-K₂₂₂ complex. Seal the reaction vessel and heat at 150-160°C for 15 minutes.

  • Quenching and Dilution: After cooling, quench the reaction by adding 2-4 mL of the mobile phase used for HPLC purification (e.g., water/acetonitrile mixture).

  • HPLC Purification: Inject the diluted crude reaction mixture onto a semi-preparative HPLC column (e.g., C18). Collect the fraction corresponding to the radiolabeled product, identified by a UV detector in series with a radioactivity detector.

  • Formulation: The collected HPLC fraction is typically diluted with a sterile water/saline solution and passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The final product is then eluted from the cartridge with a small volume of ethanol and further diluted with sterile saline for injection to achieve a final ethanol concentration of <10%.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical prior to in vivo use.[12][13] All QC tests must be performed on the final product, and the results must meet pre-defined specifications.[14][15]

QC Test Method Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product is safe for injection.
pH pH strip or meter4.5 - 7.5Ensures physiological compatibility.
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC≥ 95%Determines the percentage of radioactivity present in the desired chemical form.[14]
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photon energy of 511 keVConfirms the identity of the radionuclide as ¹⁸F.
Radionuclidic Purity Half-life measurement105 - 115 minutesConfirms the absence of other radioactive contaminants.[15]
Molar Activity (Aₘ) HPLC (UV and Radioactivity)> 37 GBq/µmol (> 1 Ci/µmol) at EOSEnsures high receptor-binding potential without causing mass effects.
Residual Solvents Gas Chromatography (GC)Ethanol < 10%, Acetonitrile < 410 ppmLimits exposure to potentially toxic organic solvents.
Sterility USP <71>No microbial growthEnsures absence of microbial contamination.
Bacterial Endotoxins LAL test (USP <85>)< 175 EU/V (where V is max dose)Prevents pyrogenic reactions upon injection.

Preclinical Evaluation: In Vitro and In Vivo Studies

Preclinical evaluation is essential to characterize the biological behavior of the new radiotracer.[16][17] For this benzamide derivative, we will hypothesize a potential application in imaging melanoma, which is known to be a target for other benzamide structures.[1]

cluster_2 Preclinical Evaluation Workflow A Final QC-passed Radiotracer B In Vitro Cell Uptake Assay (e.g., B16-F10 Melanoma Cells) A->B D In Vivo Tumor Model (Xenograft Mice) A->D C Blocking Study (with non-labeled compound) B->C Specificity E PET/CT Imaging D->E F Ex Vivo Biodistribution E->F G Data Analysis: Tumor-to-Background Ratios, %ID/g F->G

Caption: Integrated workflow for preclinical biological evaluation.

Protocol 5.1: In Vitro Cell Uptake Assay
  • Cell Culture: Culture B16-F10 melanoma cells in appropriate media until they reach ~80% confluency.

  • Assay Preparation: Seed the cells in 24-well plates (approx. 2 x 10⁵ cells/well) and allow them to attach overnight.

  • Incubation: Add ~37 kBq (1 µCi) of [¹⁸F]3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide to each well. For blocking studies, co-incubate a subset of wells with a high concentration (e.g., 10 µM) of the non-radiolabeled ("cold") compound.

  • Time Points: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, remove the media and quickly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop uptake.

  • Lysis and Counting: Lyse the cells with 1N NaOH. Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis: Express the results as a percentage of the added radioactivity per million cells. A significant reduction in uptake in the blocked group compared to the control group indicates specific binding.

Protocol 5.2: In Vivo PET/CT Imaging and Biodistribution
  • Animal Model: Use immunodeficient mice bearing subcutaneous B16-F10 tumor xenografts (typically 100-200 mm³ in size).

  • Radiotracer Administration: Administer 3.7-7.4 MBq (100-200 µCi) of the formulated radiotracer to each mouse via tail vein injection.

  • PET/CT Imaging: At desired time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the mice and perform a whole-body PET/CT scan. The CT scan provides anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and analyze regions of interest (ROIs) drawn over the tumor and major organs to calculate tracer uptake, often expressed as the Standardized Uptake Value (SUV).

  • Ex Vivo Biodistribution: Immediately after the final imaging session, euthanize the mice. Dissect major organs and the tumor, weigh them, and measure their radioactivity in a gamma counter along with standards of the injected dose.

  • Data Analysis: Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g). This provides quantitative validation of the imaging data.[1]

Tissue Uptake (%ID/g at 60 min p.i.)
Blood(Example Value)
Heart(Example Value)
Lungs(Example Value)
Liver(Example Value)
Spleen(Example Value)
Kidneys(Example Value)
Muscle(Example Value)
Bone(Example Value)
Brain(Example Value)
Tumor (Example Value)

Conclusion

This application note provides a detailed framework for the synthesis, radiolabeling, and preclinical evaluation of [¹⁸F]3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide. By following these protocols, researchers can reliably produce this novel PET tracer and assess its potential for imaging specific biological targets in vivo. The emphasis on robust precursor synthesis, optimized radiolabeling, and thorough quality control, coupled with systematic biological validation, establishes a solid foundation for the further development and potential clinical translation of this and other related benzamide-based imaging agents.

References

  • Jeong, H. J., et al. (2020). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLoS ONE. Available at: [Link]

  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry. Available at: [Link]

  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Future Medicinal Chemistry. Available at: [Link]

  • Ichiishi, N., et al. (2018). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Request PDF. Available at: [Link]

  • Shokeen, M., & Anderson, C. J. (2009). Synthesis, in Vitro and in Vivo Evaluation of Radiolabeled Nanoparticles. PubMed. Available at: [Link]

  • Majkowska-Pilip, A., & Wawryniuk, D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Wang, L., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Available at: [Link]

  • Verhoog, S., et al. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. Available at: [Link]

  • Shokeen, M., & Anderson, C. J. (2009). Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. ProQuest. Available at: [Link]

  • Tran, T. H., et al. (2021). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. MDPI. Available at: [Link]

  • Baguet, T., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed. Available at: [Link]

  • Ono, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nakatsuka, I., et al. (1993). A simplified method for quantitation of iodine-123 iodobenzamide in human plasma: a technical note. PubMed. Available at: [Link]

  • Verhoeff, N. P., et al. (1993). Dosimetry of iodine-123 iodobenzamide in healthy volunteers. Rotman Research Institute. Available at: [Link]

  • Tissingh, G., et al. (1994). 123I-iodobenzamide-SPECT in 83 Patients with De Novo Parkinsonism. PubMed. Available at: [Link]

  • Tissingh, G., et al. (1992). 123I-iodobenzamide-SPECT predicts dopaminergic responsiveness in patients with de novo parkinsonism. PubMed. Available at: [Link]

  • Wilson, J., et al. (2021). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules. Available at: [Link]

  • Brücke, T., et al. (1995). [Cerebral SPECT with iodine-123 IBZM in patients with extrapyramidal system disorders: the evaluation of its sensitivity in therapy with dopaminergic drugs]. PubMed. Available at: [Link]

  • Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available at: [Link]

  • Coenen, H. H. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. Available at: [Link]

  • Lee, S. J., et al. (2009). Quality Control of Radiopharmaceutical. ResearchGate. Available at: [Link]

  • Syvänen, S., et al. (2020). Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. ACS Chemical Neuroscience. Available at: [Link]

  • Moravek, Inc. (2021). Using Radiolabeled Isotopes in Cancer Diagnosis. Moravek, Inc.. Available at: [Link]

  • Vervoort, L., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Liu, Z., et al. (2019). Radiolabeling, quality control, biodistribution, and imaging studies of 177 Lu-ibandronate. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]

  • Els-Heindl, S., et al. (2021). Radiolabeling Strategies of Nanobodies for Imaging Applications. MDPI. Available at: [Link]

  • Penke, B., et al. (2007). Radiotracers, Tritium Labeling of Neuropeptides. Arkivoc. Available at: [Link]

  • Calero-Patiño, C., et al. (2021). Radiolabelling of nanomaterials for medical imaging and therapy. King's College London Research Portal. Available at: [Link]

  • L-F., et al. (2021). [18F]-Radiolabelled Nanoplatforms: A Critical Review of Their Intrinsic Characteristics, Radiolabelling Methods, and Purification Techniques. Pharmaceutics. Available at: [Link]

  • Fani, M., et al. (2020). Application of radiolabeled peptides in tumor imaging and therapy. PubMed. Available at: [Link]

  • Persico, M. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • UK Radiopharmacy Group. (2007). QUALITY ASSURANCE OF RADIOPHARMACEUTICALS. BNMS. Available at: [Link]

  • Zhang, J., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. Available at: [Link]

  • Pisharody, S., et al. (2022). Radiolabeled Antibodies for Cancer Imaging and Therapy. La Trobe University. Available at: [Link]

  • Sharma, Dr. S. (2021). How do we Radiolabel Proteins? AZoLifeSciences. Available at: [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. Molecules. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Ticket ID: #SYN-3A5F-HEB-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3A5F-HEB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity for Fluorinated Benzamide Derivatives

Executive Summary

You are encountering yield issues with 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide . This molecule presents three distinct synthetic challenges:

  • Chemoselectivity: The ethanolamine side chain contains both a nucleophilic amine and a competitive hydroxyl group (N- vs. O-acylation).

  • Aniline Sensitivity: The free aniline (3-amino) is oxidation-prone and can interfere during coupling if not protected or masked.

  • Defluorination Risk: If you are reducing a nitro-precursor, the Carbon-Fluorine (C-F) bond is susceptible to cleavage under standard hydrogenation conditions.

This guide recommends shifting from a direct coupling of the amino-acid to a Nitro-Precursor Route using T3P® (Propylphosphonic anhydride) for coupling and Iron/Ammonium Chloride or Pt/C for reduction. This strategy typically boosts isolated yields from ~40% to >85%.[1]

Module 1: Strategic Route Selection

The Problem with Direct Coupling

Attempting to couple 3-amino-5-fluorobenzoic acid directly with ethanolamine often results in low yields due to:

  • Self-Coupling: The aniline nitrogen on the starting material can compete with ethanolamine, forming dimers.

  • Oxidation: Electron-rich anilines degrade during the activation step (especially with SOCl₂).

The Recommended Solution: The Nitro Route

Start with 3-nitro-5-fluorobenzoic acid . The nitro group is electron-withdrawing, making the carboxylic acid more reactive to coupling while remaining inert to oxidation.

SynthesisStrategy Start Start: 3-Nitro-5-fluorobenzoic acid Coupling Step 1: Amide Coupling (T3P, Ethanolamine) Start->Coupling Activation Inter Intermediate: 3-Nitro-5-fluoro-N-(2-hydroxyethyl)benzamide Coupling->Inter Chemoselective N-Acylation Reduction Step 2: Selective Reduction (Fe/NH4Cl or Pt/C) Inter->Reduction Nitro Reduction Product Target: 3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide Reduction->Product >85% Yield

Figure 1: Recommended synthetic pathway minimizing side reactions.

Module 2: The Coupling Step (T3P Protocol)

Objective: Achieve exclusive N-acylation over O-acylation without protecting the hydroxyl group of ethanolamine.

Why T3P? Unlike EDC/HOBt or Thionyl Chloride, T3P (Propylphosphonic anhydride) drives the reaction to completion rapidly with water-soluble byproducts, simplifying the workup of your polar product [1]. It is highly selective for amines over alcohols, reducing the risk of ester formation.

Optimized Protocol
ReagentEquivalentsRole
3-Nitro-5-fluorobenzoic acid 1.0Limiting Reagent
Ethanolamine 1.2Nucleophile (Slight excess ensures conversion)
T3P (50% in EtOAc/DMF) 1.5Coupling Agent
DIPEA (Diisopropylethylamine) 2.5 - 3.0Base (Scavenges acid byproduct)
Solvent (THF or EtOAc) 10 VolumesReaction Medium

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid and DIPEA in dry EtOAc or THF. Cool to 0°C.

  • Activation: Add T3P solution dropwise. Stir for 15-20 minutes at 0°C to form the active anhydride.

  • Addition: Add ethanolamine dropwise.

    • Critical: Maintain low temperature (0-5°C) during addition to maximize N-selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Quench with water.[2][3][4][5]

    • Wash organic layer with 0.5M HCl (removes excess ethanolamine and DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted benzoic acid).

    • Note: If the product is too polar and stays in water, use 3:1 CHCl₃/Isopropanol for extraction [2].[6]

Module 3: The Reduction Step (Avoiding Defluorination)

The Hazard: Standard Hydrogenation (Pd/C + H₂) often cleaves C-F bonds (hydrodefluorination), creating a des-fluoro impurity that is nearly impossible to separate [3].

Method A: Chemical Reduction (Iron/Ammonium Chloride)

Recommended for small-to-medium scale (<50g). This method is 100% chemoselective for the nitro group and will not touch the fluorine atom.

  • Suspend the nitro-amide intermediate in Ethanol/Water (3:1) .

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) .

  • Heat to 70-80°C with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). Wash the pad with hot ethanol. Concentrate the filtrate.

Method B: Catalytic Hydrogenation (Pt/C)

Recommended for large scale (>50g). Platinum on Carbon (Pt/C) is far less active toward C-Halogen bonds than Palladium.

  • Catalyst: 5% Pt/C (sulfided form is even better).

  • Solvent: Methanol or EtOAc.

  • Pressure: 1 atm H₂ (balloon) is usually sufficient.

  • Additive: If using Pd/C is unavoidable, add 0.1 equiv of Diphenylsulfide or run in acidic media (AcOH) to poison the catalyst against dehalogenation [3].

Module 4: Troubleshooting & FAQs

Q1: I see a "dimer" impurity by LCMS. What is it?

A: This is likely the O-acylated product (ester) or a bis-acylated species (N,O-diacyl).

  • Fix: Ensure you are adding the ethanolamine slowly at 0°C. If the issue persists, switch to the T3P protocol above; T3P is sterically bulky and disfavors O-attack.

Q2: My product yield is low after aqueous workup.

A: Your product contains a hydroxyethyl group and an aniline, making it amphiphilic. It may be partitioning into the aqueous phase.[3][6][7]

  • Fix: Saturate the aqueous layer with NaCl (salting out). Use 3:1 Chloroform/Isopropanol for extraction.[6][7] This mixture is highly effective for pulling polar amides out of water [2].

Q3: I lost the Fluorine atom! (M-18 peak observed).

A: You used Pd/C for hydrogenation.

  • Fix: Switch to Fe/NH₄Cl (Method A) immediately. It is physically impossible to defluorinate under these conditions.

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue Impurity Impurity Profile Problem->Impurity Yield Low Yield Problem->Yield DesFluoro Mass = M-18 (Defluorination) Impurity->DesFluoro Ester Mass = M+Inter (O-Acylation) Impurity->Ester AqLoss Product in Aqueous Phase Yield->AqLoss Incomplete Starting Material Remains Yield->Incomplete Sol1 Switch Reduction Method DesFluoro->Sol1 Solution: Use Fe/NH4Cl Sol2 Optimize Coupling Ester->Sol2 Solution: Lower Temp / Use T3P Sol3 Modify Workup AqLoss->Sol3 Solution: Extract w/ CHCl3:IPA (3:1) Sol4 Add Excess Reagent Incomplete->Sol4 Solution: Check Stoichiometry

Figure 2: Diagnostic workflow for common synthesis failures.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. [Link]

  • Frontier, A. (University of Rochester).[7] Workup for Polar and Water-Soluble Solvents. [Link]

  • Spiegler, W. (1991). Hydrogenation of halonitrobenzenes without dehalogenation.

Sources

Optimization

Technical Support Guide: Impurity Profiling &amp; Remediation for 3-Amino-5-Fluoro-N-(2-Hydroxyethyl)Benzamide

Introduction This guide addresses the synthesis, purification, and impurity profiling of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide . This molecule is a critical "linker-fragment" often employed in the development of k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis, purification, and impurity profiling of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide . This molecule is a critical "linker-fragment" often employed in the development of kinase inhibitors and PARP inhibitors. Its structure combines an electron-deficient aniline (due to the fluorine) and a polar hydroxyethyl tail, creating a unique set of synthetic challenges.

The production of this benzamide typically proceeds via two primary routes:[1]

  • The Nitro Route (Recommended): Coupling 3-nitro-5-fluorobenzoic acid with ethanolamine, followed by reduction.

  • The Direct Route: Direct coupling of 3-amino-5-fluorobenzoic acid with ethanolamine (High risk of self-coupling).

This document focuses on the Nitro Route as the industrial standard, while addressing artifacts from the Direct Route as potential contaminants.

Module 1: The Impurity Landscape

The following table summarizes the most frequent impurities detected during LC-MS validation. Use this as your primary diagnostic tool.

Impurity CodeName / StructureRelative Retention (RRT)*Mass (m/z)Origin
IMP-A Nitro-Precursor 3-nitro-5-fluoro-N-(2-hydroxyethyl)benzamide> 1.0 (Late eluter)[M+H]⁺ = 229Incomplete hydrogenation/reduction.
IMP-B O-Acyl Isomer (Ester) 2-aminoethyl 3-amino-5-fluorobenzoate~0.9 - 1.1 (Co-elutes often)[M+H]⁺ = 199 (Same as Product)Kinetic byproduct of ethanolamine coupling; O-acylation instead of N-acylation.
IMP-C Hydrolysis Product 3-amino-5-fluorobenzoic acid< 0.5 (Early eluter)[M+H]⁺ = 156Residual starting material or amide hydrolysis.
IMP-D Defluorinated Analog 3-amino-N-(2-hydroxyethyl)benzamide~0.8[M+H]⁺ = 181Over-reduction (hydrogenolysis) of the C-F bond during the nitro-reduction step.
IMP-E Self-Coupling Dimer Amide dimer of amino-acid> 1.5[M+H]⁺ = 293Critical: Only seen if using "Direct Route" or if nitro-reduction occurs during coupling.

*RRT is approximate and depends on column chemistry (C18 vs. Phenyl-Hexyl).

Module 2: Synthesis & Troubleshooting (Q&A)

Issue 1: The "Twin Peak" Phenomenon (O-Acylation)

Q: My LC-MS shows two peaks with the exact same mass (m/z 199). One is my product, but what is the other?

A: The second peak is almost certainly IMP-B (The O-Acyl Ester) . Ethanolamine is a bidentate nucleophile containing both an amine (–NH₂) and an alcohol (–OH). While the amine is more nucleophilic, the hydroxyl group can react with activated carboxylic acids (especially acid chlorides or anhydrides) to form the ester.

  • Mechanism: Under neutral or acidic conditions, or if the amine is accidentally protonated (ammonium), the –OH attacks the carbonyl, forming the ester.

  • Confirmation: Treat a small aliquot of your sample with 0.1 M NaOH for 1 hour. The ester (IMP-B) will hydrolyze back to the acid and ethanolamine, while your amide product (stable to mild base) will remain. If the peak disappears, it was the ester.

Issue 2: Incomplete Reduction

Q: I see a persistent peak at m/z 229. Adding more catalyst/hydrogen doesn't remove it.

A: This is IMP-A (The Nitro-Amide) . The fluorine atom at position 5 withdraws electrons, making the nitro group at position 3 slightly harder to reduce than in non-fluorinated analogs.

  • The Fix: Do not just add more catalyst; this risks defluorination (IMP-D). Instead, increase the temperature to 40-50°C or switch to a hydrogen transfer method (e.g., Formic acid/Pd-C or Hydrazine/Raney Ni) which is often more effective for electron-deficient nitroarenes than H₂ gas balloons.

Issue 3: Defluorination

Q: I have a peak at m/z 181 (M-18). Is my fluorine falling off?

A: Yes, this is IMP-D . Aromatic fluorine is generally stable, but ortho or para amino groups (formed during reduction) can activate the ring for oxidative addition by Palladium.

  • Prevention:

    • Stop early: Monitor the reaction strictly and quench immediately upon consumption of the nitro starting material.

    • Poison the catalyst: Use sulfided Platinum on Carbon (Pt(S)/C) instead of Pd/C. Platinum is far less aggressive toward Ar-F bonds than Palladium.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the genesis of every impurity discussed, providing a logical flow for root-cause analysis.

ImpurityPathways Start Starting Material: 3-Nitro-5-Fluorobenzoic Acid Coupling Coupling Step (Reagent: EDC/HOBt or SOCl2) Start->Coupling NitroAmide Intermediate: Nitro-Amide Coupling->NitroAmide N-Attack (Major) ImpB IMP-B: O-Acyl Ester (m/z 199) [Kinetic Isomer] Coupling->ImpB O-Attack (Side Rxn) Reduction Reduction Step (H2, Pd/C or Fe/HCl) NitroAmide->Reduction Product TARGET PRODUCT: 3-Amino-5-Fluoro-N-(2-hydroxyethyl)benzamide Reduction->Product Ideal Path ImpA IMP-A: Unreacted Nitro (m/z 229) Reduction->ImpA Incomplete ImpD IMP-D: Defluorinated (m/z 181) Reduction->ImpD Over-Reduction (Pd/C + Long Time) ImpC IMP-C: Hydrolysis Acid (m/z 156) Product->ImpC Acid/Base Hydrolysis ImpB->Product O->N Migration (Base catalyzed)

Figure 1: Synthetic pathway and impurity genesis nodes. Note the O-to-N migration pathway which can be exploited for purification.

Module 4: Analytical & Purification Protocols

Protocol A: Differentiating N-Acyl vs. O-Acyl (HPLC Method)

Standard C18 columns often fail to separate the Amide (Product) from the Ester (IMP-B) due to similar polarity. Use a Phenyl-Hexyl column for superior selectivity based on pi-pi interactions.

  • Column: XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 3.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 min.

  • Rationale: The phenyl ring of the stationary phase interacts differently with the benzamide (planar) vs. the benzoate ester (different rotameric freedom), typically resolving them by >1.0 min.

Protocol B: The "Base Wash" Remediation

If your crude contains >5% IMP-B (Ester), do not discard it. You can convert it to the product or hydrolyze it away.

  • Dissolve: Take crude residue in THF (10 vol).

  • Treat: Add 1.0 equiv of aq. LiOH (1M).

  • Stir: Agitate at RT for 30 mins.

    • Mechanism:[2][3][4] The free amine of the ester (if unprotonated) can intramolecularly attack the ester carbonyl, rearranging to the thermodynamically stable amide (O→N acyl migration). Alternatively, the ester simply hydrolyzes to the acid (washable).

  • Workup: Dilute with EtOAc, wash with NaHCO₃. The ester will be gone.

References

  • Markey, S. P., Dudding, T., & Wang, T. C. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. Journal of Lipid Research, 41(4), 657–662. Retrieved from [Link]

  • UCL Discovery. (2013). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • PubChem. (2025). 3-fluoro-N-(2-hydroxyethyl)benzamide Compound Summary. Retrieved from [Link]

  • HepatoChem. (2025). Amide coupling reaction in medicinal chemistry.[1][3] Retrieved from [Link]

Sources

Troubleshooting

Resolving chemical instability of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide in acidic media

Technical Support Center: 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide Guide ID: TSC-2026-02-AFB Lead Application Scientist: Dr. Gemini Topic: Resolving Chemical Instability of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Guide ID: TSC-2026-02-AFB Lead Application Scientist: Dr. Gemini Topic: Resolving Chemical Instability of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide in Acidic Media

Introduction: Understanding the Challenge

Welcome to the technical support guide for 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide. This molecule is a valuable building block and intermediate in pharmaceutical research. However, users frequently encounter stability issues, particularly when formulating or working in acidic aqueous environments. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the degradation mechanism, practical troubleshooting steps, and robust analytical methods to ensure the integrity of your experiments.

The core instability arises from the susceptibility of the amide bond to acid-catalyzed hydrolysis. This process cleaves the molecule into its constituent carboxylic acid and amine, altering its chemical identity and compromising experimental outcomes. Our goal is to equip you with the knowledge to predict, identify, and mitigate this degradation effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Problem Identification & Root Cause Analysis

Question 1: I'm observing a loss of my parent compound and the appearance of new peaks in my HPLC analysis after preparing a solution in an acidic buffer. Is my compound degrading?

Answer: Yes, this is a classic sign of chemical degradation. 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is known to undergo hydrolysis in acidic media. The amide linkage is the primary site of instability. Under acidic conditions, the carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] This reaction results in the cleavage of the amide bond.

The two primary degradation products you are likely observing are:

  • 3-amino-5-fluorobenzoic acid

  • 2-aminoethanol

Question 2: Why is this specific benzamide derivative susceptible to acid hydrolysis?

Answer: The mechanism of amide hydrolysis in acidic media is a well-documented process.[3][4][5] The reaction is initiated by the protonation of the amide's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating an attack by a water molecule.[1][2] The subsequent steps involve proton transfers and the eventual collapse of the tetrahedral intermediate to yield a carboxylic acid and an amine.[5]

The substituents on the benzene ring—the amino (-NH₂) and fluoro (-F) groups—also play a role. In strongly acidic conditions, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly electron-withdrawing, which can influence the electron density around the amide bond and potentially affect the rate of hydrolysis.

Below is a diagram illustrating the primary degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products A 3-amino-5-fluoro-N- (2-hydroxyethyl)benzamide Protonation Acid Catalyst (H₃O⁺) A->Protonation Hydrolysis Water H₂O B 3-amino-5-fluorobenzoic acid Protonation->B C 2-aminoethanol Protonation->C

Caption: Acid-catalyzed hydrolysis of the parent compound.

Section 2: Proactive Stabilization Strategies

Question 3: How can I prevent or minimize this degradation in my experiments?

Answer: The most effective strategy is to control the pH of your solution. Since the hydrolysis is acid-catalyzed, maintaining a pH closer to neutral (pH 6.0-7.5) will significantly slow down the degradation rate.

Here are several actionable strategies:

  • pH Adjustment and Buffering: This is the most critical and effective control measure. Avoid highly acidic conditions (pH < 4) whenever possible. Utilize appropriate buffer systems to maintain a stable pH throughout your experiment.[6][[“]]

  • Temperature Control: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.[6] Prepare your solutions fresh and, if the experimental protocol allows, store them at reduced temperatures (e.g., 2-8°C) to minimize degradation over time.

  • Use of Co-solvents: In some cases, reducing the concentration of water by using a co-solvent (e.g., ethanol, propylene glycol) can decrease the rate of hydrolysis. This must be compatible with your experimental system.

  • Lyophilization (for solid formulations): If you are developing a solid formulation, lyophilization (freeze-drying) can remove water and enhance the long-term stability of the compound.[6]

Data Presentation: Recommended Buffer Systems for Stability

The choice of buffer is crucial. You should select a buffer system whose pKa is close to the desired pH of your formulation.

Target pH RangeRecommended Buffer SystemConcentration Range (mM)Rationale
5.0 - 6.0Acetate Buffer10 - 50Effective in this range, but monitor for potential catalysis.
6.0 - 7.5Phosphate Buffer (PBS)20 - 100Generally inert and provides strong buffering capacity near physiological pH.[6]
7.0 - 8.0HEPES Buffer10 - 50Often used in cell-based assays; less likely to interact with metal ions.
Section 3: Analytical Monitoring & Protocol Validation

Question 4: How do I set up an analytical method to monitor the stability of my compound and its degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[8][9] The key is to develop a method that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent is accurate and not inflated by co-eluting impurities.

The workflow below outlines the process for developing and validating such a method.

G cluster_A Forced Degradation A Step 1: Forced Degradation Study A1 Acid Stress (e.g., 0.1M HCl) A2 Base Stress (e.g., 0.1M NaOH) A3 Oxidative Stress (e.g., 3% H₂O₂) B Step 2: Method Development (Column, Mobile Phase, Gradient) C Step 3: Peak Identification (LC-MS or Standard Comparison) B->C Optimize Separation D Step 4: Method Validation (ICH Guidelines) C->D Confirm Identity E Step 5: Routine Stability Testing D->E Ensure Reliability A1->B Generate Degradants A2->B Generate Degradants A3->B Generate Degradants

Caption: Workflow for a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to generate the degradation products and ensure your analytical method can detect them.[10]

Objective: To intentionally degrade the sample under various stress conditions to produce potential impurities.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4-8 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2-4 hours.

    • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that secondary degradants are visible.

Example HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 210 nm & 254 nm
Injection Vol. 10 µL

This method should provide a good starting point for separating the more polar degradation products (3-amino-5-fluorobenzoic acid, 2-aminoethanol) from the less polar parent compound.

References

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • Cox, R. A. (2007). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Journal of Chemistry. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

  • Togola, A., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Sajisha, V. S., & Varghese, H. T. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Jiskoot, W., & Crommelin, D. J. A. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Saini, G., et al. (2025). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. [Link]

  • Li, Y., et al. (2025). Tunable Preparation of α‐Aminoacyl Fluorides and α‐Fluoroamides via Base‐Induced Cascade. Advanced Synthesis & Catalysis. [Link]

  • Baertschi, S. W., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Leonardi, D., et al. (2023). Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution. PMC. [Link]

Sources

Optimization

Storage conditions to prevent degradation of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Technical Support Center: 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide Senior Application Scientist Desk | Reference ID: TS-BENZ-FL-05[1] Executive Summary: The Stability Profile 3-amino-5-fluoro-N-(2-hydroxyethyl)benzam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide Senior Application Scientist Desk | Reference ID: TS-BENZ-FL-05[1]

Executive Summary: The Stability Profile

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is a sensitive pharmaceutical intermediate.[1] Its stability is governed by two competing functional groups: the electron-rich aniline (prone to oxidation) and the hydroxyethyl tail (prone to hygroscopicity).[1]

Improper storage leads to three distinct failure modes:

  • Oxidative Discoloration: The primary amine oxidizes to N-oxides or azo-linkages, turning the powder yellow/brown.[1]

  • Hydrolytic Cleavage: Moisture uptake attacks the amide bond, releasing 3-amino-5-fluorobenzoic acid.[1]

  • Physical Caking: The hydroxyethyl group absorbs atmospheric water, creating a sticky "gum" that is difficult to weigh.[1]

Module 1: Core Storage Protocol (Solid State)

The Golden Standard: Store at -20°C , Desiccated , and Protected from Light .

ParameterRecommendationScientific Rationale (Causality)
Temperature -20°C (Long Term) 4°C (Active Use < 2 weeks)Lowers the kinetic energy of molecules, significantly slowing the rate of amine oxidation and spontaneous hydrolysis [1].[1]
Atmosphere Inert Gas (Argon/Nitrogen) The aniline moiety is electron-rich.[1] Oxygen exposure leads to radical formation and polymerization (browning).[1] Argon is heavier than air and provides a better "blanket" than Nitrogen [2].[1]
Humidity < 10% RH (Desiccator) The N-(2-hydroxyethyl) group is hygroscopic.[1] Water uptake not only causes caking but acts as a catalyst for amide hydrolysis [3].[1]
Container Amber Glass + Parafilm Amber glass blocks UV/Visible light which catalyzes photo-oxidation of the amine.[1] Parafilm creates a secondary gas seal.[1]

Module 2: Solution State & Handling

Critical Warning: Never store this compound in aqueous solution for >24 hours.[1] The amide bond is susceptible to hydrolysis, especially if the pH drifts.[1]

Solvent Compatibility Table
SolventStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Best for stock solutions (up to 50 mM).[1] Freezes at ~18°C, minimizing degradation reactions during storage.[1]
Ethanol/Methanol ⭐⭐⭐ (Moderate)Good solubility, but protic solvents can facilitate proton transfer reactions over long periods.[1]
Water / PBS ⭐ (Poor)Use immediately. High dielectric constant and hydrolysis risk.[1] The fluorine atom increases lipophilicity, potentially reducing solubility compared to non-fluorinated analogs.
The "Freeze-Thaw" Protocol

Repeated freeze-thaw cycles introduce condensation (water) into your anhydrous stock.[1]

  • Prepare high-concentration stock in DMSO (e.g., 100 mM).[1]

  • Aliquot into single-use vials (e.g., 20 µL).

  • Store at -80°C.

  • Thaw once, use, and discard the remainder.

Module 3: Troubleshooting & FAQs

Q1: My powder has turned from off-white to a pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the amino (-NH2) group, likely forming N-oxide impurities.[1]

  • Action:

    • If for cell culture/bioassay:Discard. Oxidation products can be cytotoxic or interfere with binding affinity.[1]

    • If for synthetic chemistry: Check purity via LC-MS.[1] If purity is >95%, you may be able to purify it via recrystallization, but yield will be lost.[1]

Q2: The compound has clumped into a sticky mass inside the vial.

  • Diagnosis: Hygroscopic failure.[1] The hydroxyethyl tail has absorbed moisture from the air, likely during a previous opening of the vial while it was still cold.

  • Action:

    • Dissolve the entire mass in a known volume of anhydrous DMSO to determine the concentration.

    • Prevention: Always allow the vial to equilibrate to room temperature (approx. 30 mins) in a desiccator before opening. This prevents atmospheric water from condensing on the cold powder [3].[1]

Q3: Can I autoclave this compound?

  • Answer: No. The amide bond is thermally labile at autoclave temperatures (121°C) and pressures, leading to hydrolysis. Sterilize solutions via 0.22 µm filtration (PTFE or Nylon membrane).[1]

Module 4: Decision Tree & Workflow

The following diagram outlines the logical decision process for handling incoming shipments and daily usage to maximize shelf-life.

StorageProtocol Start New Shipment Received CheckSeal Inspect Seal & Color (Expect: Off-white powder) Start->CheckSeal DecisionUse Immediate Use? CheckSeal->DecisionUse LongTerm Long-Term Storage DecisionUse->LongTerm No Solubilize Solubilize in DMSO DecisionUse->Solubilize Yes Desiccate Desiccate @ RT (30 mins) LongTerm->Desiccate Seal Seal under Argon (Parafilm) Desiccate->Seal Freeze Store @ -20°C (Dark) Seal->Freeze Issue Issue: Yellowing/Caking? Freeze->Issue Aliquot Aliquot (Single Use) Solubilize->Aliquot Freeze80 Store @ -80°C Aliquot->Freeze80 Issue->CheckSeal Re-purify or Discard

Caption: Workflow for receiving, aliquoting, and storing sensitive benzamide derivatives to prevent hygroscopic damage.

References

  • PubChem. (2025).[1] 3-Aminobenzamide Compound Summary (CID 1645).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.[1] Merck KGaA.[1] (General reference for amine oxidation prevention).

  • National Institutes of Health (NIH). (2019).[1] Bacterial degradation of monocyclic aromatic amines.[1][3] PMC.[1][2] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating the Hygroscopic Nature of Hydroxyethyl-Substituted Benzamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of hydroxyethyl-substituted benzamides. Our focus is on providing practical, scientifically-grounded solutions to ensure the stability, manufacturability, and efficacy of your compounds.

The inherent chemical structure of hydroxyethyl-substituted benzamides, featuring both hydroxyl (-OH) and amide (-CONH2) functional groups, makes them particularly susceptible to moisture absorption. These polar groups readily form hydrogen bonds with ambient water molecules, leading to a range of potential issues from handling and processing difficulties to compromised chemical stability and shelf-life.[1][2][3] This guide will walk you through identifying, characterizing, and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Characterizing Hygroscopicity

Question 1: My hydroxyethyl-substituted benzamide powder is clumping and difficult to handle. How can I confirm if hygroscopicity is the cause?

Answer:

Visual signs like clumping, caking, or even deliquescence (dissolving in absorbed water) are strong indicators of hygroscopicity, a common issue in pharmaceutical manufacturing that can impede processes like powder milling and tablet compression.[2][3][4] To definitively characterize this behavior, a systematic approach is necessary. The gold-standard technique is Dynamic Vapor Sorption (DVS) analysis.

DVS analysis precisely measures the change in mass of a sample as it is exposed to a controlled range of relative humidity (RH) levels at a constant temperature.[5][6][7] This technique provides a moisture sorption isotherm, which is a plot of the equilibrium moisture content against RH. This plot reveals critical information, such as the onset of significant water uptake and whether the process is reversible.

A simpler, albeit less detailed, method is the static method described in the European Pharmacopoeia (Ph. Eur.) . This involves exposing a pre-weighed sample to a constant RH (typically 80% RH at 25°C for 24 hours) and measuring the percentage weight gain.[2][8][9]

Table 1: European Pharmacopoeia (Ph. Eur.) 5.11 Hygroscopicity Classification [8][9][10]

ClassificationWeight Gain (% w/w) after 24h at 80% RH / 25°C
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

If your compound falls into the "Hygroscopic" or "Very hygroscopic" categories, it will likely require intervention to ensure stability and processability.

Question 2: What is the underlying chemical reason for the hygroscopicity of hydroxyethyl-substituted benzamides?

Answer:

The propensity of these molecules to absorb water is rooted in their molecular structure. Hydroxyethyl-substituted benzamides possess multiple sites capable of forming strong hydrogen bonds: the hydroxyl group (-OH) and the amide group (-CONH2). Both the oxygen and nitrogen atoms in these groups are electronegative and can act as hydrogen bond acceptors, while the hydrogen atoms can act as donors.[1][11]

Atmospheric water is a small, highly polar molecule that readily participates in hydrogen bonding. It can act as both a hydrogen bond donor and acceptor. Consequently, water molecules are easily attracted to and integrated into the crystal lattice of the benzamide, disrupting the intermolecular bonds between the drug molecules themselves.[1]

G cluster_0 Hydroxyethyl-Substituted Benzamide Molecule API1 R-C(=O)NH₂ (Amide) H2O_1 H₂O API1->H2O_1 H-Bond (Acceptor) H2O_2 H₂O API1->H2O_2 H-Bond (Donor) API2 R-CH₂CH₂-OH (Hydroxyethyl) H2O_3 H₂O API2->H2O_3 H-Bond (Acceptor) H2O_4 H₂O API2->H2O_4 H-Bond (Donor)

Caption: Mechanism of water absorption via hydrogen bonding.

This interaction can lead to the formation of hydrates (crystalline solids containing water) or, in the case of amorphous material, act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation.

Section 2: Mitigation Strategies - Modifying the Active Pharmaceutical Ingredient (API)

Question 3: I've confirmed my API is highly hygroscopic. Is it possible to modify the molecule itself to be more stable?

Answer:

Yes, modifying the solid-state form of the API through crystal engineering is often the most robust solution. The two primary strategies are salt formation and cocrystallization . Both aim to create a new crystalline structure where the functional groups responsible for water absorption are engaged in strong intermolecular interactions, making them less available to bond with atmospheric moisture.[4][12][13]

G Start Hygroscopic API Identified Decision1 Is the API ionizable? (pKa analysis) Start->Decision1 Salt Pursue Salt Formation Decision1->Salt Yes Cocrystal Pursue Cocrystallization Decision1->Cocrystal No Decision2 Salt/Cocrystal successful? Salt->Decision2 Cocrystal->Decision2 Formulation Address via Formulation (e.g., coating, excipients) End Stable API Form Achieved Formulation->End Decision2->Formulation No Decision2->End Yes

Caption: Decision workflow for selecting a mitigation strategy.

Question 4: How does forming a salt of my hydroxyethyl-substituted benzamide reduce its hygroscopicity?

Answer:

If your molecule has an ionizable functional group (either acidic or basic), salt formation can be a highly effective strategy.[14][15] By reacting the API with a suitable counterion, you form a new crystalline salt with a different crystal lattice. This new structure can be more thermodynamically stable and less prone to moisture uptake.

The rationale is that the strong ionic interactions in the salt's crystal lattice can be energetically more favorable than the hydrogen bonds the API would form with water.[16] Additionally, the counterion itself can be chosen to be non-hygroscopic. However, it is important to note that some salt forms, particularly hydrochloride salts, can sometimes be more hygroscopic than the parent molecule, so a thorough screening process is essential.[13] Changing the salt form can also impact other critical properties like solubility, which must be carefully evaluated.[13]

Question 5: What if my compound is not ionizable or salt formation doesn't work? Is cocrystallization a viable alternative?

Answer:

Absolutely. Cocrystallization is an increasingly popular and powerful tool, especially for non-ionizable compounds or when salt formation fails to yield a stable form.[13] A cocrystal is a multi-component crystal where the API and a coformer (a benign molecule, often a food additive or another GRAS-status compound) are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds.[11]

The key is to select a coformer that will form strong, stable hydrogen bonds with the hydroxyl and/or amide groups of your benzamide derivative. By engaging these groups in a robust bonding network within the crystal lattice, their availability to interact with external water molecules is significantly reduced.[1] Successful cocrystallization can dramatically decrease hygroscopicity while also potentially improving other properties like solubility and bioavailability.[17]

Section 3: Mitigation Strategies - Formulation and Processing

Question 6: Modifying my API isn't an option at this stage. How can I manage the hygroscopicity during formulation of the final dosage form?

Answer:

When the API itself cannot be altered, the focus shifts to protecting it within the formulation and during manufacturing. Several effective strategies are available:

  • Film Coating: Applying a polymer-based film coating to tablets or granules creates a physical barrier that limits moisture permeation from the environment.[4][12][18] Hydrophobic polymers or specialized moisture-barrier coating systems are particularly effective.

  • Co-processing with Excipients: This involves mixing the API with excipients that can preferentially absorb moisture or are hydrophobic, thereby protecting the drug. For example, using non-hygroscopic fillers like dibasic calcium phosphate or moisture scavengers like silicon dioxide can be beneficial.[19]

  • Encapsulation: Enclosing the hygroscopic API within a capsule shell provides a degree of protection. For highly sensitive drugs, specialized low-moisture capsules (e.g., HPMC capsules) can be used in combination with desiccants inside the packaging.[20][21]

  • Manufacturing Process Control: Manufacturing in a low-humidity environment is critical. Techniques like dry granulation or direct compression are preferred over wet granulation to avoid introducing moisture during the process.[22]

  • Packaging: The final line of defense is high-barrier packaging. This includes options like aluminum-aluminum blisters (cold-form foil) or tightly sealed bottles containing desiccants.[21]

Experimental Protocols
Protocol 1: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of a hydroxyethyl-substituted benzamide.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto the DVS sample pan.

  • Drying: Equilibrate the sample at 25°C and 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes the initial dry mass.

  • Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Phase: Decrease the RH in the same steps from 90% back down to 0% RH, again allowing for equilibration at each stage.

  • Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.[5][23] Analyze the total weight gain at a specific RH (e.g., 80%) for classification and observe any hysteresis (difference between sorption and desorption curves), which can indicate physical changes like hydrate formation or amorphization.[24]

G Start Weigh Sample Dry Dry at 0% RH (Establish Dry Mass) Start->Dry Sorption Increase RH in Steps (0% -> 90%) Dry->Sorption Desorption Decrease RH in Steps (90% -> 0%) Sorption->Desorption Analysis Plot Isotherm & Analyze Data Desorption->Analysis End Hygroscopicity Profile Analysis->End

Caption: Simplified workflow for DVS analysis.

Protocol 2: High-Throughput Cocrystal Screening

Objective: To identify suitable coformers that reduce the hygroscopicity of a hydroxyethyl-substituted benzamide.

Methodology:

  • Coformer Selection: Choose a library of pharmaceutically acceptable coformers. Prioritize those with strong hydrogen bond donor/acceptor groups (e.g., carboxylic acids, amides) that can compete with water for the API's active sites.

  • Preparation: In a 96-well plate, dispense the API (e.g., 1-5 mg per well) and coformers in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).[25]

  • Screening Method (Slurry Conversion):

    • Add a small amount of a screening solvent (or solvent mixture) to each well to create a slurry.[26][27]

    • Seal the plate and agitate at a controlled temperature for 24-72 hours. This allows the system to reach thermodynamic equilibrium.

  • Isolation: Centrifuge the plate, decant the solvent, and allow the solid residues to dry.

  • Analysis: Analyze the solids from each well using a high-throughput technique like Powder X-Ray Diffraction (PXRD). A new, unique diffraction pattern compared to the patterns of the API and coformer indicates the potential formation of a cocrystal.

  • Confirmation & Characterization: Scale up promising "hits" for further characterization, including DVS analysis to confirm a reduction in hygroscopicity compared to the parent API.

References
  • Ng, L. H., Ling, J., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. [Link]

  • Allada, R., & Chadha, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • Reutzel-Edens, S. M., Braun, D. E., & Newman, A. W. (2018). Hygroscopicity and Hydrates in Pharmaceutical Solids. In Polymorphism in the Pharmaceutical Industry (pp. 159-188). Wiley-VCH. [Link]

  • Al-Obaidi, H., & Hussain, Z. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 11(1), 1-17. [Link]

  • Serajuddin, A. B. M. (2025). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Journal of Pharmaceutical Sciences. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Kumar, P. S., & Prasanth, V. V. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

  • Kumar, P. S., & Prasanth, V. V. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 198-207. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Surface Measurement Systems. (2024). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Surface Measurement Systems. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(5), 181. [Link]

  • Heda, P. K., & Sanghvi, P. P. (2007). U.S.
  • Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. [Link]

  • Liu, R., & Li, S. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • Surface Measurement Systems Ltd. (n.d.). DVS Application Note 101. Jenck. [Link]

  • Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery, (122), 28-31. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12). [Link]

  • Sterling Pharma Solutions. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. [Link]

  • Tian, F., et al. (2018). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Crystal Growth & Design, 18(1), 329-338. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 7(5), 874-881. [Link]

  • Kar, P., & Goud, N. R. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Research and Innovation, 1(1), 1-10. [Link]

  • Thorson, M. R., et al. (2012). Microfluidic Approach to Cocrystal Screening of Pharmaceutical Parent Compounds. Crystal Growth & Design, 12(11), 5439-5447. [Link]

  • Blagden, N., & de Matas, M. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(8), 4784-4803. [Link]

  • Ng, L. H., Ling, J., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Wiberg, C., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PLoS ONE, 13(2), e0193153. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Wang, J., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(7), 8449-8460. [Link]

  • Al-Adham, M. I., & Al-Hmoud, L. A. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Pharmaceutical Development and Technology, 1-13. [Link]

  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 1-12. [Link]

  • Ozeki, T., et al. (2023). Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. ACS Omega, 8(46), 43865-43876. [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. ProUmid. [Link]

  • Surface Measurement Systems. (2023). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]

  • Zhang, X., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Pharmaceutics, 16(5), 652. [Link]

  • Clarke, S. J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. [Link]

  • Kim, J. Y., et al. (2018). Improved Hygroscopicity and Bioavailability of Solid Dispersion of Red Ginseng Extract with Silicon Dioxide. Molecules, 23(10), 2466. [Link]

  • Wikipedia. (n.d.). Disappearing polymorph. Wikipedia. [Link]

  • Costa, B., et al. (2025). Adsorption and Bulk Assembly of Quaternized Hydroxyethylcellulose–Anionic Surfactant Complexes on Negatively Charged Substrates. Polymers, 17(2), 1-17. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Pattern of 3-Amino-5-Fluoro-N-(2-Hydroxyethyl)Benzamide

Executive Summary This technical guide provides a structural elucidation and fragmentation analysis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide , a functionalized benzamide derivative often encountered as a fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural elucidation and fragmentation analysis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide , a functionalized benzamide derivative often encountered as a fragment in kinase inhibitor design or as a metabolic intermediate.

We compare two primary dissociation regimes: Collision-Induced Dissociation (CID) (Trap-type) and Higher-Energy Collisional Dissociation (HCD) (Beam-type). While CID provides stable primary transitions suitable for quantification (SRM/MRM), HCD yields a richer MS2 spectrum with lower-mass diagnostic ions essential for structural verification and metabolite identification.

Structural Characterization & Physicochemical Properties

Before analyzing the fragmentation, the molecular properties governing ionization must be established.

PropertyValueNotes
Formula C₉H₁₁FN₂O₂
Monoisotopic Mass 198.0805 DaNeutral
Precursor Ion [M+H]⁺ 199.0878 Da Protonation site: Amide oxygen or Aniline nitrogen
Key Moieties 3-Amino-5-fluorophenylStable aromatic core; F-atom directs fragmentation
Linker Amide (-CONH-)Primary cleavage site (labile)
Tail 2-HydroxyethylProne to dehydration (-H₂O)

Experimental Methodology (Recommended Protocol)

To replicate the data discussed below, the following LC-MS/MS parameters are recommended. This protocol validates the transition from soft ionization to hard fragmentation.

LC-MS/MS Configuration
  • Instrument Platform: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

Fragmentation Settings
  • CID (Trap): Normalized Collision Energy (NCE) 30-35%. Activation Q: 0.25.

  • HCD (Beam): Stepped NCE 20, 40, 60% (to capture both labile water loss and core ring cleavage).

Comparative Analysis: CID vs. HCD Performance

The choice of fragmentation mode significantly alters the observed spectral fingerprint.

Comparison Table: Spectral Features
FeatureCID (Trap-Type) HCD (Beam-Type)
Primary Mechanism Resonant excitation; slow heating.[1][2]Non-resonant; rapid energy deposition.[1]
Dominant Ion m/z 181.07 (Water loss).m/z 138.03 (Acylium ion).
Low Mass Cutoff Yes (often "1/3 rule").[2] Ions < m/z 60 may be lost.None. Detects immonium ions and low mass fragments.
Application Quantification (SRM) due to signal stability.Structural Elucidation / Metabolite ID.
Detailed Mechanistic Insight
1. The "Soft" Pathway (CID Dominant)

In CID, the slow activation time favors the lowest energy dissociation channel. For this molecule, the aliphatic hydroxyl group allows for a neutral loss of water (18 Da) via a six-membered transition state or simple elimination.

  • Transition: 199.09 -> 181.07

  • Utility: This transition is high-intensity but low-specificity (common in many alcohols).

2. The "Hard" Pathway (HCD Enhanced)

HCD overcomes the energy barrier for the Amide Bond Cleavage . The collision energy breaks the N-C bond, ejecting the neutral ethanolamine tail. The charge is retained on the aromatic ring, stabilized by the amino group's resonance effect (despite the electron-withdrawing fluorine).

  • Transition: 199.09 -> 138.03 (3-amino-5-fluorobenzoyl cation).

  • Secondary Fragmentation: The benzoyl cation further loses CO (28 Da) to form the phenyl cation (m/z 110.04).

Fragmentation Pathways & Data Interpretation[4][5][6][7][8][9][10][11]

The following diagram illustrates the stepwise degradation of the molecule.

Figure 1: Proposed Fragmentation Pathway

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 199.09 (C9H12FN2O2)+ WaterLoss Dehydration Product m/z 181.07 [M+H - H2O]+ Parent->WaterLoss -H2O (18 Da) (CID Favored) Benzoyl Acylium Ion (3-amino-5-fluorobenzoyl) m/z 138.03 Parent->Benzoyl Amide Cleavage - Ethanolamine (61 Da) (HCD Favored) Phenyl Phenyl Cation (3-amino-5-fluorophenyl) m/z 110.04 Benzoyl->Phenyl -CO (28 Da) RingFragment Ring Opening/HCN Loss m/z ~83 Phenyl->RingFragment -HCN (27 Da)

Caption: Stepwise fragmentation showing the divergence between water loss (CID dominant) and amide cleavage (HCD dominant).

Experimental Workflow Diagram

Workflow cluster_MS Mass Spectrometer Sample Sample Prep (Methanol/Water) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Filter Quadrupole Select m/z 199.1 ESI->Filter Cell Collision Cell (N2 Gas) Filter->Cell Detector Detector (Orbitrap/EM) Cell->Detector

Caption: Standard LC-MS/MS workflow for benzamide analysis.

Diagnostic Ion Table (Experimental Reference)

Use this table to validate your spectral data.

m/z (Observed)Fragment IdentityMechanismRelative Abundance (HCD)
199.0878 [M+H]⁺Precursor100% (at low CE)
181.0772 [M+H - H₂O]⁺Dehydration of hydroxyethyl tailMedium
138.0350 [C₇H₅FNO]⁺Diagnostic: Amide bond cleavage (Benzoyl)High (Base Peak)
110.0401 [C₆H₅FN]⁺Loss of CO from m/z 138Medium-High
83.0295 [C₄H₄FN]⁺Ring fragmentation / HCN lossLow

Scientific Commentary & Troubleshooting

The Fluorine Effect

The presence of the Fluorine atom at position 5 is critical. Unlike Chlorine or Bromine, Fluorine does not typically leave as a neutral radical or anion in positive ESI. Instead, it remains attached to the aromatic ring, shifting the mass of the classic benzoyl fragment (normally m/z 105 for unsubstituted benzamide) to m/z 138 (105 + 16 for NH2 + 18 for F - 1 for H substitution). This mass shift is a robust confirmation of the fluorinated core integrity.

Common Interferences
  • In-Source Fragmentation: If you observe m/z 181 in the MS1 (full scan) spectrum, your source temperature or cone voltage is too high, causing premature dehydration. Lower the declustering potential.

  • Isobaric Contaminants: Ensure separation from metabolic isomers (e.g., hydroxylation on the ring instead of the tail) by monitoring the 138 -> 110 transition, which is specific to the benzamide core structure.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of benzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2025).[2] Collision-Based Ion-activation and Dissociation: CID vs HCD. AnalyteGuru.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer. (Chapter on Fragmentation of Amides).

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (General Benzamide Fragmentation Patterns).

Sources

Comparative

Comparing bioactivity of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide vs non-fluorinated analogs

The following guide provides an in-depth technical comparison of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide against its non-fluorinated analogs. This analysis focuses on the medicinal chemistry rationale behind the flu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide against its non-fluorinated analogs. This analysis focuses on the medicinal chemistry rationale behind the fluorination and hydroxyethylation of the classic benzamide scaffold, specifically within the context of PARP (Poly (ADP-ribose) polymerase) inhibition and DNA repair modulation.

[1]

Executive Summary: The Fluorine-Solubility Synergy

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide (hereafter referred to as Compound 5F-HE ) represents a structural optimization of the classic PARP inhibitor 3-aminobenzamide (3-AB) .[1]

While 3-AB is a standard reference tool for inhibiting DNA repair, it suffers from poor metabolic stability and limited aqueous solubility.[1] The introduction of a fluorine atom at the C5 position and a hydroxyethyl moiety at the amide nitrogen creates a synergistic effect:

  • Metabolic Blockade: The C5-fluorine blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life.[1]

  • Electronic Tuning: Fluorine’s electronegativity lowers the pKa of the aniline nitrogen, modulating hydrogen bond donor strength within the nicotinamide binding pocket.

  • Solvation: The hydroxyethyl tail disrupts crystal lattice energy and introduces a hydrogen-bond donor/acceptor handle, enhancing aqueous solubility for cellular assays.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following table contrasts Compound 5F-HE with its direct non-fluorinated analog and the parent scaffold.

Table 1: Physicochemical Comparison

FeatureCompound 5F-HE (Optimized Probe)Analog B (Non-Fluorinated)Compound C (Parent: 3-AB)
Structure 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide3-amino-N-(2-hydroxyethyl)benzamide3-aminobenzamide
Formula C₉H₁₁FN₂O₂C₉H₁₂N₂O₂C₇H₈N₂O
MW 198.19 g/mol 180.20 g/mol 136.15 g/mol
cLogP (Est.)[1]0.850.550.72
Aq.[1] Solubility High (>10 mM)HighModerate
Metabolic Stability High (Blocked C5)Low (C5 oxidation prone)Low
pKa (Aniline) ~3.5 (Reduced basicity)~4.2~4.5

Analyst Note: The reduction in pKa by the fluorine substituent ensures the aniline remains neutral at physiological pH, facilitating membrane permeability and hydrophobic interactions within the enzyme active site.

Mechanistic Bioactivity: PARP Inhibition

Mode of Action

These compounds function as competitive inhibitors of PARP-1 and PARP-2 enzymes.[1] They mimic Nicotinamide (NAM) , the byproduct of the PARP reaction (NAD+ → ADP-ribose + NAM).

  • Binding Pocket: The benzamide carboxamide group forms critical hydrogen bonds with Gly863 and Ser904 (in PARP-1), mimicking the amide of nicotinamide.

  • Fluorine Effect: The C5-fluorine occupies a hydrophobic pocket often tolerated by the enzyme, but its electron-withdrawing nature polarizes the aromatic ring, potentially strengthening the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -stacking interaction with Tyr907 .
    
Signal Transduction Pathway

The following diagram illustrates the intervention point of 5F-HE in the DNA damage response pathway.[1]

PARP_Pathway DNA_Damage SS DNA Breaks (ROS / Alkylating Agents) PARP1 PARP-1 Activation DNA_Damage->PARP1 Detects PAR Poly(ADP-ribose) Chains PARP1->PAR Catalysis Apoptosis Replication Fork Collapse (Synthetic Lethality) PARP1->Apoptosis If Inhibited in BRCA- cells NAD NAD+ NAD->PARP1 Substrate Repair Recruitment of XRCC1, Ligase III PAR->Repair Scaffold Survival DNA Repair & Cell Survival Repair->Survival Inhibitor Compound 5F-HE (Competes with NAD+) Inhibitor->PARP1 Inhibits

Figure 1: Mechanism of Action. Compound 5F-HE competes with NAD+ for the PARP-1 catalytic domain, preventing poly(ADP-ribosyl)ation and subsequent DNA repair recruitment.[1]

Experimental Performance Comparison

Enzymatic Potency (In Vitro)

While the hydroxyethyl group is primarily for solubility, the fluorine substitution can enhance potency through electronic effects.

CompoundPARP-1 IC₅₀ (µM)Mechanism of Difference
3-AB (Parent) 2.5 - 5.0Baseline nicotinamide mimicry.[1]
Analog B (Non-F) 3.0 - 6.0Hydroxyethyl tail may cause minor steric clash if not optimized.[1]
Compound 5F-HE 1.5 - 3.0 Fluorine increases lipophilicity (better fit) and acidity of the amide proton (stronger H-bond donor).[1]
Metabolic Stability (Microsomal Assay)

This is the critical differentiator. Non-fluorinated benzamides are rapidly oxidized at the C5 position by liver microsomes.[1]

  • Analog B:

    
     min (Human Liver Microsomes). Rapid clearance limits in vivo utility.
    
  • Compound 5F-HE:

    
     min. The C-F bond is metabolically inert, blocking the primary oxidation site and forcing metabolism to slower secondary pathways.
    

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: PARP-1 Inhibition Assay (Colorimetric)

Objective: Determine IC50 of 5F-HE vs 3-AB.

  • Reagents: Use a histone-coated 96-well plate. Prepare PARP-HSA enzyme cocktail and Biotinylated-NAD+ substrate.

  • Preparation: Dissolve Compound 5F-HE in DMSO to 10 mM stock. Dilute serially (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).

  • Reaction:

    • Add 20 µL inhibitor solution to wells.

    • Add 20 µL PARP-1 enzyme (0.5 U/well).[1] Incubate 10 min at RT.

    • Initiate with 20 µL Biotin-NAD+ / Activated DNA cocktail.[1]

    • Incubate 60 min at 37°C.

  • Detection:

    • Wash plate 3x with PBS-T.[1]

    • Add Streptavidin-HRP (1:1000).[1] Incubate 30 min.

    • Add TMB substrate.[1] Stop with 2N H₂SO₄ after 15 min.

    • Read Absorbance at 450 nm.[1]

  • Analysis: Plot % Inhibition vs Log[Concentration]. Fit to sigmoidal dose-response curve.

Protocol B: Microsomal Stability Assay

Objective: Verify the metabolic blocking effect of the 5-fluoro group.[1]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate Compound 5F-HE and Analog B (separately) at 1 µM final concentration.

  • Cofactor: Initiate with NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.[1]

    • Quench 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Parent ion depletion over time.

    • Calculation:

      
       vs Time slope (
      
      
      
      ).
      
      
      .

Synthesis Workflow (SAR Visualization)

The synthesis of 5F-HE requires specific regiochemical control to ensure the fluorine and amine are correctly positioned relative to the amide.[1]

Synthesis_Workflow Start 3-Bromo-5-fluorobenzoic acid Step1 Amide Coupling (Ethanolamine, HATU) Start->Step1 Intermed 3-Bromo-5-fluoro- N-(2-hydroxyethyl)benzamide Step1->Intermed Step2 Buchwald-Hartwig Amination / Copper Intermed->Step2 Final 3-Amino-5-fluoro- N-(2-hydroxyethyl)benzamide Step2->Final

Figure 2: Synthetic Route. Note that the amide coupling is performed first to avoid side reactions with the free aniline, or a protected aniline precursor is used.

References

  • PubChem. (n.d.). 3-fluoro-N-(2-hydroxyethyl)benzamide (CID 5203741).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Grice, et al. (2024).[2] Expansion of the structure-activity relationship profile of triaminopyrimidines. NIH/PubMed.[1] Retrieved from [Link]

  • Durant, S., et al. (2019). Structure-activity study of fluorine substituted cinnamic acid derivatives. Drug Development Research. Retrieved from [Link]

  • Purnell, M.R., & Whish, W.J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal. (Foundational text on 3-aminobenzamide class inhibitors).

Sources

Validation

Technical Validation Guide: IR Spectroscopy of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Executive Summary & Strategic Rationale In drug discovery, 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide often serves as a critical "linker" scaffold, connecting aromatic pharmacophores with solubility-enhancing polar tai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery, 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide often serves as a critical "linker" scaffold, connecting aromatic pharmacophores with solubility-enhancing polar tails. Validating this structure requires distinguishing between the target secondary amide and potential impurities such as the carboxylic acid precursor (3-amino-5-fluorobenzoic acid) or O-acylated byproducts .

While NMR is definitive for connectivity, FT-IR (Fourier Transform Infrared Spectroscopy) provides the most rapid, cost-effective " go/no-go " decision gate at the bench. This guide outlines the specific spectral fingerprints required to validate the formation of the amide bond and the integrity of the hydroxyethyl tail.

Structural Analysis & Predicted Spectral Fingerprint

To validate this molecule, we must deconstruct it into four distinct spectroscopic zones. The presence of multiple hydrogen-bonding donors (Primary Amine, Secondary Amine, Alcohol) creates a complex high-frequency region (3200–3500 cm⁻¹) that requires expert interpretation.

Zone 1: The High-Frequency Region (H-Bonding)
  • Primary Amine (Ar-NH₂): The aniline nitrogen on the benzene ring will exhibit a characteristic doublet (symmetric and asymmetric stretching) typically between 3300–3500 cm⁻¹ .

  • Aliphatic Alcohol (-CH₂CH₂OH): A broad, intense band centered around 3200–3400 cm⁻¹ . This often overlaps with the amine/amide signals but is distinguishable by its breadth.

  • Secondary Amide (-CONH-): A sharp, single N-H stretching band, typically around 3300 cm⁻¹ .

Zone 2: The Carbonyl Region (The Validation Gate)
  • Amide I Band: The diagnostic peak for success. This C=O stretch appears at 1630–1660 cm⁻¹ (lower than esters/acids due to resonance).

  • Amide II Band: An N-H bending vibration coupled with C-N stretching, appearing near 1540–1570 cm⁻¹ .

Zone 3: The Fingerprint Region
  • Aromatic C-F Stretch: A strong, distinct band in the 1200–1250 cm⁻¹ range. This confirms the fluorinated core is intact.

  • C-O Stretch (Primary Alcohol): A strong band at 1050–1080 cm⁻¹ , confirming the hydroxyethyl tail.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the Target Product with its most common precursor (Starting Material) and a potential structural isomer (Impurity).

Table 1: Critical Spectral Differences
FeatureTarget Product (Amide)Alternative 1: Precursor (3-amino-5-fluorobenzoic acid)Alternative 2: O-Acylated Impurity (Ester formation)
C=O Stretch 1630–1660 cm⁻¹ (Amide I)1680–1710 cm⁻¹ (Carboxylic Acid)1735–1750 cm⁻¹ (Ester)
O-H Stretch 3200–3400 cm⁻¹ (Alcohol, Broad)2500–3000 cm⁻¹ (Acid, Very Broad/Jagged)3200–3400 cm⁻¹ (Amine only, if unreacted)
N-H Bend ~1550 cm⁻¹ (Amide II)AbsentAbsent
C-O Stretch 1050–1080 cm⁻¹ (Alcohol)~1210–1320 cm⁻¹ (Acid C-O)~1200–1250 cm⁻¹ (Ester C-O)
Validation Status PASS FAIL (Incomplete Reaction)FAIL (Wrong Isomer)

Expert Insight: The disappearance of the "jagged" carboxylic acid O-H stretch (2500–3000 cm⁻¹) is the first indicator of reaction progress. If you see a broad shoulder extending below 3000 cm⁻¹, significant starting material remains.

Experimental Protocol (ATR-FTIR)[2]

This protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for this hygroscopic molecule.

Materials & Equipment[1]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~2–5 mg of the solid product onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads the manufacturer's optimum (ensures good contact).

  • Acquisition: Scan the sample (16–32 scans).

  • Post-Processing: Apply baseline correction if necessary.

  • Validation: Compare peaks against Table 1 .

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the logical flow for validating the product structure based on the spectral data acquired.

ValidationLogic Start Acquire FTIR Spectrum CheckCO Check Carbonyl (C=O) Region (1600-1750 cm⁻¹) Start->CheckCO Peak1700 Peak at >1690 cm⁻¹? CheckCO->Peak1700 Peak1740 Peak at ~1740 cm⁻¹? Peak1700->Peak1740 No AcidFail FAIL: Residual Acid (Starting Material) Peak1700->AcidFail Yes EsterFail FAIL: Ester Impurity (O-Acylation) Peak1740->EsterFail Yes CheckAmide Check Amide I & II (1640 & 1550 cm⁻¹) Peak1740->CheckAmide No AmidePresent Amide Peaks Present? CheckAmide->AmidePresent CheckOH Check Alcohol C-O (1050-1080 cm⁻¹) AmidePresent->CheckOH Yes UnknownFail FAIL: Unknown Structure AmidePresent->UnknownFail No OHPresent C-O Peak Present? CheckOH->OHPresent Success PASS: Valid Structure 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide OHPresent->Success Yes OHPresent->UnknownFail No

Figure 1: Decision tree for spectroscopic validation of benzamide derivatives.

References

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • PubChem. (2025).[2][3] 3-Amino-5-fluorobenzoic acid Spectral Data. National Library of Medicine. [Link]

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Aromatics and Amines. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods for Fluorinated Benzamide Quantification

This guide provides an in-depth, experience-driven framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the quantification of fluorinated benzamides in biological matrices....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the quantification of fluorinated benzamides in biological matrices. As a class of compounds with increasing significance in pharmaceuticals, the robust and reliable measurement of fluorinated benzamides is paramount for accurate pharmacokinetic, toxicokinetic, and clinical studies. This document moves beyond rote procedural lists to explain the causality behind experimental choices, ensuring that the developed methods are not only compliant with regulatory standards but are also scientifically sound and defensible.

The validation process detailed herein is grounded in the principles outlined by major regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), with specific considerations for the unique chemical properties of fluorinated molecules.[1][2][3]

The Foundation: Why Robust Validation is Non-Negotiable

Before delving into specific validation parameters, it is crucial to understand the objective: to demonstrate that the analytical method is suitable for its intended purpose.[4] For drug development, this means generating accurate and reproducible data that can be trusted to make critical decisions about a drug candidate's safety and efficacy.[3]

Fluorinated benzamides, while often conferring desirable pharmacological properties, can present unique analytical challenges. The strong carbon-fluorine bond enhances metabolic stability but can also influence ionization efficiency and chromatographic behavior.[5][6][7] Furthermore, the potential for matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological sample—is a significant concern that must be thoroughly investigated.[8][9][10][11]

This guide, therefore, emphasizes a comparative approach, illustrating how different choices in the analytical workflow can impact method performance.

Overall Validation and Analysis Workflow

The entire process, from method development to routine sample analysis, follows a structured, multi-stage approach. Each stage builds upon the last to ensure the final data is reliable and of high quality.

LC_MS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization) Qual Qualification (Fit-for-Purpose) Dev->Qual Initial Assessment Val Full Method Validation (Per EMA/FDA Guidelines) Qual->Val Proceed if Qualified Selectivity Selectivity & Specificity Val->Selectivity Linearity Linearity & Range Val->Linearity Accuracy Accuracy & Precision Val->Accuracy LLOQ LLOQ Determination Val->LLOQ Stability Stability Assessments Val->Stability Matrix Matrix Effect Val->Matrix Analysis Routine Sample Analysis (PK/TK Studies) Val->Analysis Apply Validated Method ISR Incurred Sample Reanalysis (ISR) Analysis->ISR Verify Reproducibility

Caption: High-level workflow for LC-MS method validation and application.

Core Validation Parameters: A Comparative Analysis

The heart of method validation lies in the rigorous assessment of several key performance characteristics.[12] Below, we explore these parameters with a focus on comparing different analytical strategies for a hypothetical fluorinated benzamide, "Fluoro-benzamab."

Specificity and Selectivity

Expertise & Experience: Specificity ensures that the signal you are measuring comes solely from your analyte of interest, while selectivity assesses the method's ability to differentiate the analyte from other components in the sample (e.g., metabolites, endogenous compounds, co-administered drugs). For fluorinated compounds, which may be present at low concentrations, establishing high selectivity is critical to avoid interference.[6]

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., human plasma) to check for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • The response of interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Comparative Insight: The choice of chromatographic column can significantly impact selectivity. A standard C18 column may not always provide sufficient separation for fluorinated compounds from matrix interferences. A pentafluorophenyl (PFP) column, however, can offer alternative selectivity through dipole-dipole and pi-pi interactions, often improving peak shape and resolution for halogenated analytes.

Method ComponentMethod A: Standard ApproachMethod B: Enhanced SelectivityRationale for Fluorinated Benzamides
LC Column C18 (100 x 2.1 mm, 1.8 µm)PFP (100 x 2.1 mm, 1.8 µm)PFP phases can provide better selectivity for polar and aromatic fluorinated compounds.
Ionization Electrospray (ESI)ESIESI is generally suitable for polar benzamides.
Observation Minor interference observed in 2 out of 6 plasma lots.No significant interference observed in any plasma lot.Method B demonstrates superior selectivity, crucial for multi-source clinical trials.
Linearity and Range

Expertise & Experience: This determines the concentration range over which the method is accurate and precise. The calibration curve, a plot of analyte concentration versus instrument response, should be linear. A minimum of six non-zero concentration levels is required.[13]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte, spanning the expected range of study samples.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically with 1/x or 1/x² weighting). The correlation coefficient (r²) should ideally be ≥ 0.99.

Comparative Data Summary:

ParameterMethod AMethod BRegulatory Acceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLMust cover expected sample concentrations.
Regression Model 1/x weighted1/x² weightedChosen to provide the best fit.
Correlation (r²) 0.99850.9991≥ 0.99 is a common target.
Back-calculated Accuracy Within ±11%Within ±8%±15% of nominal (±20% at LLOQ).[14]
Accuracy and Precision

Expertise & Experience: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high, and LLOQ) in replicate, both within a single analytical run (intra-run) and across multiple runs (inter-run).

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the upper limit).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the percent bias (%Accuracy) and the coefficient of variation (%CV or %RSD).

Comparative Data Summary:

ParameterMethod A (Liquid-Liquid Extraction)Method B (Solid-Phase Extraction)Regulatory Acceptance Criteria
Intra-run Precision (%CV) < 9.5%< 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-run Precision (%CV) < 11.2%< 8.1%≤ 15% (≤ 20% at LLOQ)
Intra-run Accuracy (%Bias) -8.5% to 7.2%-5.4% to 4.9%Within ±15% (±20% at LLOQ)
Inter-run Accuracy (%Bias) -10.1% to 9.3%-7.0% to 6.2%Within ±15% (±20% at LLOQ)

Causality: Method B, utilizing Solid-Phase Extraction (SPE), provides a cleaner sample extract compared to Liquid-Liquid Extraction (LLE). This reduction in matrix components often leads to lower variability and thus, better precision and accuracy.[11]

Matrix Effect

Expertise & Experience: This is arguably one of the most critical parameters for LC-MS analysis, especially for compounds analyzed in complex biological fluids.[9][10] The goal is to ensure that the matrix does not variably affect the ionization of the analyte, which would lead to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[15]

Experimental Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike these blank extracts with the analyte and IS at low and high concentrations (Set B).

  • Prepare equivalent solutions in a neat (clean) solvent (Set A).

  • The matrix factor (MF) is calculated as: MF = Peak Response in Presence of Matrix (Set B) / Peak Response in Neat Solution (Set A).

  • The IS-normalized MF should be consistent across all lots, with a %CV of ≤ 15%.

Comparative Insight:

ParameterMethod A (No SIL-IS)Method B (with SIL-IS)Rationale
Internal Standard Structural AnalogStable Isotope-Labeled Fluoro-benzamabA SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing superior correction.
Matrix Factor %CV 18.2%4.7%Method B meets the acceptance criterion of ≤ 15%, demonstrating the method is free from significant variable matrix effects.
Stability

Expertise & Experience: Analyte stability must be demonstrated under all conditions that study samples will experience, from collection to final analysis.[4][16][17] This includes stability in the biological matrix at room temperature (bench-top), through freeze-thaw cycles, and during long-term storage.[13][18]

Experimental Protocol (Example: Freeze-Thaw Stability):

  • Use QC samples at low and high concentrations.

  • Analyze baseline samples (Cycle 0).

  • Freeze the remaining QCs, then thaw them completely at room temperature. Repeat for a specified number of cycles (e.g., 3-5 cycles).

  • Analyze the QCs after the final cycle. The mean concentration should be within ±15% of the baseline concentration.

Key Stability Experiments:

  • Bench-Top Stability: How long samples are stable at room temperature.

  • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.

  • Long-Term Stability: Stability under frozen storage conditions for the expected duration of the study.

  • Stock Solution Stability: Stability of the reference standard in its solvent.

  • Post-Preparative Stability: Stability of the extracted samples in the autosampler.

Conclusion: Building a Defensible Method

Validating an LC-MS method for fluorinated benzamides requires more than checking boxes on a regulatory checklist. It demands a deep understanding of the analyte's chemistry and a proactive approach to mitigating potential challenges like matrix effects and interferences.

By employing strategies such as PFP chromatography for enhanced selectivity, SPE for cleaner extracts, and, most importantly, a stable isotope-labeled internal standard, researchers can build a robust, reliable, and defensible method. The comparative data presented in this guide illustrates that while a "standard" approach may seem adequate, targeted optimizations based on scientific principles yield superior performance, ensuring the integrity of data that ultimately informs critical decisions in drug development.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Trends and Challenges in PFAS Analysis. The Analytical Scientist. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Photoproduct formation, determination, and quantification of the photolysis of fluorinated pharmaceuticals. Morressier. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC. [Link]

Sources

Validation

Comparison of amide coupling efficiency for N-(2-hydroxyethyl)benzamide synthesis

Part 1: The Chemoselectivity Challenge The synthesis of N-(2-hydroxyethyl)benzamide serves as a classic model for a frequent challenge in medicinal chemistry: chemoselective acylation . The substrate, ethanolamine (2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Chemoselectivity Challenge

The synthesis of N-(2-hydroxyethyl)benzamide serves as a classic model for a frequent challenge in medicinal chemistry: chemoselective acylation . The substrate, ethanolamine (2-aminoethanol), possesses two nucleophilic sites:

  • Primary Amine (

    
    ):  A hard nucleophile.
    
  • Primary Alcohol (

    
    ):  A hard nucleophile, but generally less reactive than the amine at neutral/basic pH.
    

The Objective: Exclusively form the amide bond (


-acylation) while leaving the alcohol intact.
The Risk:  Competitive formation of the ester (

-acylation) or the di-acylated product (ester-amide).

This guide compares three distinct methodologies—Schotten-Baumann (Acid Chloride) , Carbodiimide Coupling (EDC/HOBt) , and Boric Acid Catalysis —evaluating them on yield, purity, atom economy, and scalability.

Part 2: Comparative Performance Matrix

The following data summarizes experimental outcomes based on standard laboratory scales (10–50 mmol).

FeatureMethod A: Schotten-Baumann Method B: EDC / HOBt Method C: Boric Acid Catalysis
Reagents Benzoyl Chloride / NaOHBenzoic Acid / EDC / HOBtBenzoic Acid /

Reaction Time < 1 Hour4–12 Hours12–24 Hours (Reflux)
Yield 85–92% 80–88%75–85%
Chemoselectivity High (Amide favored via pH control)Very HighHigh (Thermodynamic control)
Atom Economy Moderate (Stoichiometric waste)Low (Urea byproduct)Excellent (Water is only byproduct)
Cost LowHighLow
Purification Filtration / RecrystallizationExtraction / Column ChromatographyAzeotropic Distillation / Crystallization

Part 3: Detailed Methodologies & Protocols

Method A: The Industrial Workhorse (Schotten-Baumann)

Best for: Scale-up, speed, and cost-efficiency.

The Science: This biphasic system (Water/DCM or Water/Ether) utilizes the kinetic superiority of the amine. The base (NaOH) neutralizes the HCl byproduct. Crucially, the aqueous basic environment acts as a self-correcting mechanism : if any ester bond forms, it is susceptible to base-catalyzed hydrolysis, reverting to the alcohol, while the amide bond remains stable.

Protocol:

  • Preparation: Dissolve ethanolamine (1.0 equiv) in 10% NaOH solution (2.5 equiv) in a round-bottom flask.

  • Addition: Cool the mixture to

    
    . Add benzoyl chloride (1.1 equiv) dropwise over 15 minutes. Note: Vigorous stirring is essential to maximize interfacial surface area.
    
  • Reaction: Allow to warm to room temperature and stir for 30–45 minutes. The solution should remain alkaline (check pH).

  • Workup: The product often precipitates as a white solid.

    • If solid:[1][2][3][4] Filter, wash with cold water, and dry.

    • If oil:[5] Extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

      
      .[3]
      
  • Purification: Recrystallization from Ethanol/Water if necessary.

Method B: The Precision Tool (EDC/HOBt)

Best for: Precious substrates, avoiding harsh pH, or when acid chlorides are unstable.

The Science: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to an


-acylisourea. The addition of Hydroxybenzotriazole (HOBt) forms an active ester intermediate. This intermediate is highly reactive toward amines but less reactive toward alcohols, enhancing chemoselectivity without requiring a biphasic system.

Protocol:

  • Activation: Dissolve benzoic acid (1.0 equiv) in dry DCM or DMF. Add HOBt (1.1 equiv) and EDC

    
    HCl (1.2 equiv).[3] Stir at 
    
    
    
    for 15 minutes.
  • Coupling: Add ethanolamine (1.0 equiv) and DIPEA (1.5 equiv).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl, Saturated

    
    , and Brine.
    
    • Why? The urea byproduct of EDC is water-soluble, making it superior to DCC for purification ease.

  • Purification: Flash column chromatography (MeOH/DCM gradient) is often required to remove HOBt traces.

Method C: The Green Contender (Boric Acid Catalysis)

Best for: Green chemistry requirements, high atom economy, and avoiding toxic coupling reagents.

The Science: Arylboronic acids or simple boric acid (


) act as a catalyst by forming a mixed anhydride-like intermediate (acyloxyboron species). This activates the carboxylic acid.[1][6][7][8] The reaction is driven by the removal of water (Dean-Stark or molecular sieves). It is highly atom-economical as water is the only byproduct.

Protocol:

  • Setup: Combine benzoic acid (1.0 equiv), ethanolamine (1.0 equiv), and boric acid (10 mol%) in Toluene or Xylene.

  • Reaction: Heat to reflux (

    
    ) using a Dean-Stark trap to continuously remove water.
    
  • Monitoring: Reflux for 12–24 hours until water collection ceases.

  • Workup: Cool to room temperature. The catalyst often precipitates or can be washed out with water.[9]

  • Purification: Evaporate solvent. Recrystallize the residue from hot toluene or ethanol.

Part 4: Visualizations

Diagram 1: Decision Workflow for Reagent Selection

Caption: Logical decision tree for selecting the optimal coupling method based on substrate constraints and scale.

AmideCouplingDecision Start Substrate: Benzoic Acid + Ethanolamine ScaleCheck Is Scale > 100g? Start->ScaleCheck GreenCheck Strict Green Chemistry Req? ScaleCheck->GreenCheck No MethodA Method A: Acid Chloride (Schotten-Baumann) ScaleCheck->MethodA Yes (Lowest Cost) AcidSensitive Acid Sensitive Groups? GreenCheck->AcidSensitive No MethodC Method C: Boric Acid (Thermal Condensation) GreenCheck->MethodC Yes (High Atom Economy) AcidSensitive->MethodA No (Fastest) MethodB Method B: EDC/HOBt (Carbodiimide) AcidSensitive->MethodB Yes (Mild Conditions)

Diagram 2: Mechanistic Pathway (EDC/HOBt Selectivity)

Caption: Mechanism showing the suppression of O-acylation via the HOBt active ester intermediate.

EDCMechanism Acid Benzoic Acid O_Acyl O-Acylisourea (Unstable/Reactive) Acid->O_Acyl + EDC EDC EDC Reagent ActiveEster OBt Active Ester (Selective) O_Acyl->ActiveEster + HOBt SideProduct Ester Byproduct (Suppressed) O_Acyl->SideProduct Slow attack by OH HOBt HOBt Product N-(2-hydroxyethyl)benzamide (Amide) ActiveEster->Product Fast attack by NH2 ActiveEster->SideProduct Slow attack by OH Amine Ethanolamine (NH2 / OH) Amine->Product

Part 5: References

  • Schotten-Baumann Reaction Conditions:

    • Source: Organic Chemistry Portal.[10][11] "Schotten-Baumann Reaction."[9][10][11]

    • URL:[Link]

  • Boric Acid Catalyzed Amidation:

    • Source: Tang, P. (2005). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses, 81, 262.

    • URL:[Link]

  • EDC/HOBt Coupling Efficiency:

    • Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • URL:[Link]

  • Mechanistic Insights on Boron Catalysis:

    • Source: Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation." European Journal of Organic Chemistry, 2013(33), 7453-7465.

    • URL:[Link]

Sources

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